molecular formula C8H6F4 B1312784 4-fluoro-2-methylbenzotrifluoride CAS No. 80245-26-7

4-fluoro-2-methylbenzotrifluoride

Cat. No.: B1312784
CAS No.: 80245-26-7
M. Wt: 178.13 g/mol
InChI Key: XBUKSKTZQURUDT-UHFFFAOYSA-N
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Description

4-fluoro-2-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H6F4 and its molecular weight is 178.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUKSKTZQURUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461556
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80245-26-7
Record name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzotrifluoride, identified by the CAS number 80245-26-7, is a fluorinated aromatic compound with growing importance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group on a toluene scaffold, imparts specific physicochemical properties that are highly sought after in the design of novel molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate electronic properties and metabolic pathways. A thorough understanding of the physical properties of this compound is essential for its effective use in synthesis, formulation, and quality control. This guide provides a detailed overview of the core physical properties of this compound, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, reaction setup, and purification. It is a colorless liquid with a faint odor.[1] It is insoluble in water but soluble in common organic solvents.[1] A summary of its key quantitative physical properties is presented in the table below.

PropertyValueUnits
Molecular Formula C8H6F4-
Molecular Weight 178.13 g/mol
Boiling Point 131.2°C at 760 mmHg
Density 1.241g/cm³
Refractive Index 1.416-

Source: Mol-Instincts[2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical parameters of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Capillary Method

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then securely attached to a thermometer.

  • Heating: The entire assembly is heated in a controlled manner using a Thiele tube or a melting point apparatus with a heating block. The heating should be gradual and uniform.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

  • Measurement: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer or Graduated Cylinder Method

  • Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

  • Volume of Liquid: A known volume of this compound is added to the pycnometer or graduated cylinder.

  • Mass of Container and Liquid: The total mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physical property of a liquid compound.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting Sample Obtain Sample of This compound Apparatus Prepare and Calibrate Apparatus Sample->Apparatus Measurement Perform Measurement (e.g., Heating, Weighing) Apparatus->Measurement Data Record Raw Data Measurement->Data Calculation Calculate Physical Property Data->Calculation Report Report Final Value with Units and Conditions Calculation->Report

Generalized workflow for physical property determination.

References

An In-Depth Technical Guide to 4-Fluoro-2-methylbenzotrifluoride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, substituted benzotrifluorides stand out for their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive technical overview of 4-fluoro-2-methylbenzotrifluoride (CAS No. 80245-26-7), a valuable trifluoromethylated aromatic compound. We will delve into its chemical structure, spectroscopic signature, a detailed synthetic protocol, and its emerging applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₆F₄ and a molecular weight of 178.13 g/mol . The structure features a benzene ring substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 1-position.

The interplay of these substituents dictates the molecule's reactivity and physical properties. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring. The fluorine atom also exerts a significant inductive effect. The methyl group, being electron-donating, provides a contrasting electronic influence. This electronic arrangement makes the aromatic ring susceptible to certain types of reactions and influences the orientation of further substitutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80245-26-7[3]
Molecular Formula C₈H₆F₄[3]
Molecular Weight 178.13 g/mol [3]
Boiling Point 131.2 ± 35.0 °CN/A

Synthesis of this compound

A robust and reliable synthesis of this compound is crucial for its accessibility in research and development. A highly effective method involves the Sandmeyer trifluoromethylation of 4-fluoro-2-methylaniline. This classical reaction, adapted for trifluoromethylation, provides a direct route to introduce the CF₃ group onto the aromatic ring.[4]

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the commercially available 4-fluoro-2-methylaniline:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source in an acidic medium.

  • Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethyl source, typically in the presence of a copper catalyst, to yield the desired benzotrifluoride derivative.

Synthesis_of_this compound 4-fluoro-2-methylaniline 4-Fluoro-2-methylaniline Diazonium_Salt 4-Fluoro-2-methylbenzenediazonium salt 4-fluoro-2-methylaniline->Diazonium_Salt 1. NaNO₂, H₂SO₄ 0-5 °C Product This compound Diazonium_Salt->Product 2. CF₃-source, Cu(I) catalyst

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sandmeyer Trifluoromethylation

This protocol is a representative procedure based on established Sandmeyer trifluoromethylation reactions.[4]

Materials:

  • 4-Fluoro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Trifluoromethyltrimethylsilane (TMSCF₃) or other suitable trifluoromethyl source

  • Copper(I) iodide (CuI) or other Cu(I) salt

  • Acetonitrile (ACN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methylaniline (1 equivalent).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated sulfuric acid (3 equivalents) while maintaining the temperature below 10 °C.

    • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline-acid mixture, ensuring the temperature remains between 0 and 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Trifluoromethylation:

    • In a separate flask, prepare a solution of the trifluoromethyl source (e.g., TMSCF₃, 1.5 equivalents) and the copper(I) catalyst (e.g., CuI, 0.1 equivalents) in acetonitrile.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the trifluoromethylating mixture. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation or flash column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data based on the analysis of closely related structures.[5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the protons on the aromatic ring and the methyl group.

  • Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as complex multiplets in the range of δ 7.0-7.6 ppm. The coupling patterns will be influenced by both fluorine and proton-proton coupling.

  • Methyl Protons (3H): The methyl group protons will appear as a singlet, slightly broadened by potential long-range coupling to the aromatic fluorine, in the region of δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals.

  • Aromatic Carbons (6C): The six aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Carbon (1C): The carbon of the CF₃ group will appear as a quartet in the region of δ 120-130 ppm with a large ¹JCF coupling constant.

  • Methyl Carbon (1C): The methyl carbon will resonate upfield, typically in the range of δ 15-20 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

  • Aromatic Fluorine (1F): The single fluorine atom on the aromatic ring is expected to show a signal in the range of δ -110 to -120 ppm (relative to CFCl₃). This signal will likely be a multiplet due to coupling with the aromatic protons.

  • Trifluoromethyl Group (3F): The three equivalent fluorine atoms of the CF₃ group will give rise to a singlet in the region of δ -60 to -65 ppm.[5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern is expected to involve the loss of a fluorine atom (M-19) and the trifluoromethyl radical (M-69).[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • C-H stretching (aromatic and aliphatic): ~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-F stretching (aromatic): ~1250-1100 cm⁻¹

  • C-F stretching (trifluoromethyl): Strong absorptions in the range of ~1350-1100 cm⁻¹

Reactivity and Synthetic Applications

The presence of the fluorine and trifluoromethyl substituents on the benzene ring governs the reactivity of this compound. The electron-withdrawing nature of these groups deactivates the ring towards electrophilic aromatic substitution. However, the molecule is a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can be displaced by a variety of nucleophiles.

This reactivity makes this compound a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making it a desirable feature in many drug candidates.[3]

Reactivity_and_Applications Starting_Material This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Starting_Material->SNAr Reaction with Nucleophiles Pharmaceuticals Pharmaceutical Intermediates SNAr->Pharmaceuticals Introduction of Pharmacophores Agrochemicals Agrochemical Synthesis SNAr->Agrochemicals Synthesis of Active Ingredients

Caption: Reactivity and applications of this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a platform for the introduction of the trifluoromethyl group into a variety of molecular scaffolds. The synthetic route via the Sandmeyer reaction of 4-fluoro-2-methylaniline offers a practical and efficient method for its preparation. The detailed spectroscopic characterization provides a clear fingerprint for confirming its identity and purity. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

A Technical Guide to 4-Fluoro-2-methylbenzotrifluoride (CAS 80245-26-7): A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comprehensive technical overview of 4-Fluoro-2-methylbenzotrifluoride, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore its electronic nature and consequent chemical reactivity, and outline plausible synthetic strategies. The document highlights the strategic importance of the unique substitution pattern on the benzene ring, which combines the effects of a fluoro, a methyl, and a trifluoromethyl group, making it a versatile building block for complex molecular architectures. Emphasis is placed on practical applications in drug discovery and the critical safety protocols required for its handling, providing researchers and development scientists with a foundational resource for utilizing this compound in their work.

The Strategic Role of Fluorinated Benzotrifluorides in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with an estimated 20-25% of all contemporary drugs containing at least one fluorine atom.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in drug design.[3] Its strong electron-withdrawing nature and high lipophilicity can profoundly and beneficially alter a drug candidate's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][4][5]

Benzotrifluoride scaffolds serve as fundamental building blocks for leveraging these advantages.[1] The compound this compound is a notable example, presenting a trifunctionalized aromatic ring. The interplay between the electron-withdrawing -CF₃ and -F groups and the electron-donating -CH₃ group creates a unique electronic and steric environment. This pre-functionalization offers medicinal chemists multiple, regiochemically distinct vectors for molecular elaboration, enabling its use in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[4][6]

Physicochemical and Spectroscopic Profile

Compound Identification

A summary of the key identifiers for this compound is presented below.

IdentifierValue
CAS Number 80245-26-7[7][8][][10][11]
IUPAC Name 4-fluoro-2-methyl-1-(trifluoromethyl)benzene[12]
Synonyms 2-Methyl-4-fluorobenzotrifluoride, PTF-F-3ME[7]
Molecular Formula C₈H₆F₄[7][8]
Molecular Weight 178.13 g/mol [8][12]
InChI Key XBUKSKTZQURUDT-UHFFFAOYSA-N[12]
Physical Properties

Specific experimental data for the physical properties of this compound (CAS 80245-26-7) are not extensively reported in publicly available literature. However, data from closely related isomers provide a useful reference point for estimating its characteristics.

Property4-Fluorobenzotrifluoride (para)2-Fluorobenzotrifluoride (ortho)4-Methylbenzotrifluoride (para)
CAS Number 402-44-8392-85-8[13]6140-17-6[14]
Boiling Point 102-105 °CNot specified129 °C[4]
Density 1.293 g/mL at 25 °CNot specified1.144 g/mL at 25 °C[4]
Refractive Index n20/D 1.401Not specifiedn20/D 1.426[4]

It is anticipated that this compound is a liquid at room temperature with a boiling point and density intermediate to its structural analogs.

Predictive Spectroscopic Signatures

While experimental spectra should be acquired for definitive characterization, the structure of this compound allows for the prediction of its key NMR and IR features.

  • ¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, which would exhibit complex splitting patterns due to H-H and H-F couplings. A singlet corresponding to the three methyl protons (-CH₃) would be expected in the aliphatic region (approx. 2.3-2.5 ppm).

  • ¹⁹F NMR: Two distinct resonances are expected. A singlet for the trifluoromethyl (-CF₃) group, typically found around -60 to -65 ppm relative to CFCl₃.[15] A second, more complex signal (a multiplet due to coupling with adjacent protons) for the single fluorine atom on the ring (-F) would appear at a different chemical shift.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. Key features would include the signal for the methyl carbon, the four aromatic CH carbons, and three quaternary carbons (C-F, C-CH₃, C-CF₃). The signals for the carbons attached to fluorine and the CF₃ group would appear as quartets due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching bands, typically in the 1100-1400 cm⁻¹ region, which are characteristic of trifluoromethyl and aryl-fluoride bonds. Aromatic C-H and C=C stretching vibrations would also be prominent.

Chemical Reactivity and Mechanistic Insights

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its three substituents. Understanding these influences is critical for predicting the outcomes of further chemical transformations.

  • Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing and deactivating group due to the high electronegativity of fluorine. It directs incoming electrophiles to the meta positions (C3 and C5).

  • Fluoro Group (-F): An inductively electron-withdrawing but mesomerically electron-donating group. Overall, it is deactivating but directs incoming electrophiles to the ortho and para positions (C3 and C5).

  • Methyl Group (-CH₃): A weakly electron-donating and activating group via hyperconjugation. It directs incoming electrophiles to the ortho and para positions (C3 and C5).

The net effect is a complex interplay of directing influences. The C3 and C5 positions are strongly favored for electrophilic aromatic substitution, as they are activated (or least deactivated) by all three groups. The C6 position is sterically hindered by the adjacent methyl group.

G cluster_ring Substituent Directing Effects a C1-CF3 b C2-CH3 c C3-H d C4-F e C5-H f C6-H CF3 CF3 (Strongly Deactivating, meta-directing) CF3->c meta CF3->e meta CH3 CH3 (Activating, ortho, para-directing) CH3->c ortho CH3->e para F F (Deactivating, ortho, para-directing) F->c ortho F->e ortho fav1 C3 fav2 C5

Predicted regioselectivity for electrophilic aromatic substitution.

Synthesis Strategies

Proposed Synthetic Workflow

The following workflow outlines a conceptual pathway for the synthesis of the target compound.

G start Starting Material: 4-Amino-2-methylbenzotrifluoride step1 Diazotization NaNO₂, HBF₄ 0-5 °C start->step1 intermediate Diazonium Tetrafluoroborate Salt (In situ intermediate) step1->intermediate step2 Balz-Schiemann Reaction Thermal Decomposition (Δ) intermediate->step2 product Final Product: This compound step2->product workup Workup & Purification (Extraction, Distillation) product->workup

Conceptual workflow for the synthesis via Balz-Schiemann reaction.
Hypothetical Experimental Protocol

This protocol is illustrative and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Diazotization:

    • To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄) in water, add 4-amino-2-methylbenzotrifluoride (1.0 eq) dropwise while maintaining the temperature below 5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

    • Stir the resulting slurry at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt intermediate.

  • Fluorination (Balz-Schiemann Reaction):

    • Isolate the precipitated diazonium tetrafluoroborate salt by filtration under cold conditions. Wash the solid with cold ether and dry it carefully under vacuum.

    • Causality Note: The isolation of the diazonium salt is a critical step; these intermediates can be unstable. This protocol assumes the salt is stable enough for isolation.

    • Gently heat the dry diazonium salt in an appropriate high-boiling, inert solvent (e.g., toluene or xylene). The decomposition will be evident by the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃).

    • Heat the mixture until gas evolution ceases, indicating the completion of the reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical building block.[][11]

  • Pharmaceutical Synthesis: It can serve as a key intermediate for APIs where metabolic stability and CNS penetration are desired. The fluorine and CF₃ groups can block sites of oxidative metabolism and increase lipophilicity.[5]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel herbicides, pesticides, and fungicides with enhanced efficacy and environmental persistence profiles.[4]

  • Structure-Activity Relationship (SAR) Studies: The compound is an ideal tool for SAR exploration. By using it as a starting point, chemists can systematically modify other positions on the ring to probe the steric and electronic requirements of a biological target, leading to the optimization of lead compounds.

  • Materials Science: Fluorinated aromatic compounds are precursors to advanced polymers and liquid crystals with unique thermal and electronic properties.[1]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The following GHS hazard classifications have been reported.

Hazard ClassHazard Statement
Flammable LiquidH225: Highly flammable liquid and vapour[12]
Skin Corrosion/IrritationH315: Causes skin irritation[12]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[12]
Signal Word Danger [12]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[16] Ensure an eyewash station and safety shower are readily accessible.[17] Use explosion-proof electrical equipment and ground all containers to prevent static discharge.[17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.

    • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling Procedures: Keep away from heat, sparks, open flames, and other ignition sources.[17] Use only non-sparking tools. Avoid contact with skin, eyes, and clothing.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[17][18]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Spill: Eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a suitable, sealed container for disposal.[17]

Conclusion

This compound (CAS 80245-26-7) is a strategically important chemical intermediate whose value is derived from the unique combination of its substituents. Its trifunctionalized aromatic core provides a robust platform for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. While its synthesis and handling require specialized knowledge and adherence to strict safety protocols, its potential to accelerate the discovery and development of novel chemical entities is significant. This guide serves as a foundational resource for scientists looking to harness the synthetic potential of this versatile building block.

References

Technical Guide: Spectroscopic Profile of 4-fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-fluoro-2-methylbenzotrifluoride (CAS No. 80245-26-7). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a detailed analysis based on the known spectroscopic data of structurally related analogs. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of fluorinated aromatic compounds.

Introduction

This compound is a substituted aromatic compound containing a trifluoromethyl group, a fluorine atom, and a methyl group attached to the benzene ring.[1] These functional groups impart unique electronic properties and reactivity to the molecule, making it a potentially valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the experimental data of the aforementioned structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are expected to provide key structural information.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Assignment
~2.4Singlet--CH₃
~7.1 - 7.3Multiplet-Aromatic Protons
~7.4 - 7.6Multiplet-Aromatic Protons

Prediction based on the known shifts of methyl groups on a benzene ring and the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~20-CH₃
~115 - 140Aromatic Carbons
~120 - 130 (quartet)-CF₃
~160 (doublet)C-F

Prediction based on typical chemical shifts for substituted benzenes. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and the carbon bonded to the fluorine will appear as a doublet.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~ -60 to -65-CF₃
~ -110 to -120Ar-F

Prediction based on typical chemical shifts for trifluoromethyl and fluoro-substituted aromatic compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H, C-F, and C-CF₃ bonds.

Table 4: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H Stretch
2950 - 2850Methyl C-H Stretch
1600 - 1450Aromatic C=C Stretch
1350 - 1150C-F Stretch (Ar-F) and CF₃ Stretch
900 - 675Aromatic C-H Out-of-Plane Bending

Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₆F₄), the molecular weight is 178.13 g/mol .[5]

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
178Molecular Ion [M]⁺
159[M - F]⁺
109[M - CF₃]⁺

The fragmentation pattern is predicted to involve the loss of a fluorine atom or the trifluoromethyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[2] Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).[2] For ¹⁹F NMR, an external standard like CFCl₃ can be used.[2]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using a neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the sample holder of an FTIR spectrometer.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range, typically 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[6] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization) and the resulting fragments are detected.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Structural Elucidation & Purity Assessment ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on the analysis of its structural analogs. The tabulated data and generalized experimental protocols offer a valuable resource for researchers working with this compound and other fluorinated aromatic molecules. The provided workflow diagram illustrates a standard approach to the comprehensive spectroscopic characterization of such compounds.

References

4-fluoro-2-methylbenzotrifluoride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-methylbenzotrifluoride

Introduction

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become essential in modern chemical research and industry.[1] The unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, give distinct characteristics to organic molecules.[1] The strategic incorporation of fluorine into molecules can significantly alter a compound's physical, chemical, and biological properties.[1][2] For instance, fluorination can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target proteins.[1][2][3] This has led to a rise in the development of fluorinated pharmaceuticals, with estimates suggesting that approximately 20-25% of all modern drugs contain fluorine.[1][4]

Within the class of organofluorine compounds, molecules built upon a benzotrifluoride scaffold are of particular importance.[1] The trifluoromethyl group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 178.13 g/mol PubChem
Molecular Formula C8H6F4PubChem
CAS Number 80245-26-7Matrix Scientific
IUPAC Name 1-fluoro-2-methyl-4-(trifluoromethyl)benzenePubChem

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in organic synthesis, particularly for creating active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique properties that are highly desirable in drug design.

The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a drug molecule.[3] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the overall efficacy and safety of a drug. In agrochemicals, these properties can contribute to the development of more potent and persistent pesticides and herbicides.[3]

Hypothetical Experimental Protocol: Synthesis of a Novel Kinase Inhibitor Intermediate

The following is a hypothetical experimental protocol illustrating the use of this compound as a starting material in the synthesis of a novel kinase inhibitor.

Objective: To synthesize a key intermediate for a novel kinase inhibitor via a Suzuki coupling reaction.

Materials:

  • This compound

  • (4-aminophenyl)boronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane to the flask.

  • Purge the reaction mixture with nitrogen gas for 15 minutes.

  • Heat the mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Illustrative Synthetic Pathway

The following diagram illustrates a hypothetical synthetic workflow where this compound is used as a key starting material.

G A This compound B Suzuki Coupling (with (4-aminophenyl)boronic acid) A->B C Biphenyl Intermediate B->C D Amide Coupling (with a carboxylic acid) C->D E Final Kinase Inhibitor D->E

References

Solubility of 4-fluoro-2-methylbenzotrifluoride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-2-methylbenzotrifluoride (CAS No. 80245-26-7) is a fluorinated aromatic compound of increasing interest in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate necessitates a thorough understanding of its physical properties, among which solubility in organic solvents is paramount for reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound and outlines detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to perform such measurements accurately.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The molecule's structure, featuring a benzene ring substituted with a fluorine atom, a methyl group, and a trifluoromethyl group, imparts a unique combination of polarity and lipophilicity.

  • Polarity: The presence of the highly electronegative fluorine and trifluoromethyl groups induces a dipole moment, suggesting some degree of polarity. However, the overall molecule is relatively nonpolar.

  • Lipophilicity: The aromatic ring and the methyl group contribute to its lipophilic character. The trifluoromethyl group, while polar, can also enhance lipophilicity.

Based on these characteristics, this compound is expected to exhibit good solubility in a range of common organic solvents. A qualitative prediction of its solubility in various solvent classes is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHigh"Like dissolves like" principle; solute and solvent are both predominantly nonpolar.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHigh to ModerateSolute can interact with the polar groups of the solvent.
Polar Protic Methanol, EthanolModerate to LowThe nonpolar character of the solute limits its interaction with the hydrogen-bonding network of the solvent.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are capable of dissolving a wide range of polar and nonpolar compounds.

Experimental Determination of Solubility

The definitive method for determining the solubility of a compound is through experimental measurement. The isothermal saturation method is a widely accepted and robust technique for this purpose.[1][2]

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.[1]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of organic compounds.[3][4] A calibration curve should be prepared using standard solutions of known concentrations.

  • UV-Visible Spectrophotometry: If this compound exhibits a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength (λmax) and using a calibration curve based on Beer-Lambert law.[5][6]

  • Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue.[7][8][9] While simple, it is generally less sensitive than chromatographic or spectroscopic methods.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis start Start add_excess Add excess solute to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle filter_supernatant Filter supernatant settle->filter_supernatant dilute Dilute filtrate filter_supernatant->dilute measure_conc Measure concentration (e.g., HPLC, UV-Vis) dilute->measure_conc calculate Calculate solubility measure_conc->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the principles of solubility combined with the detailed experimental protocol presented herein offer a robust approach for researchers to generate reliable solubility data. Such data is critical for the effective application of this compound in chemical synthesis and product development. Adherence to good laboratory practices is essential for obtaining accurate and reproducible results.[10]

References

An In-depth Technical Guide to the Stability and Reactivity of 4-fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzotrifluoride, a substituted aromatic compound, is a molecule of growing interest in the fields of medicinal chemistry and materials science. Its unique combination of a fluorine atom, a methyl group, and a trifluoromethyl group on a benzene ring imparts specific physicochemical properties that influence its stability and reactivity. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, incorporating available data, experimental considerations, and safety protocols.

Chemical and Physical Properties

A clear understanding of the fundamental physical and chemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

PropertyValueReference
CAS Number 80245-26-7[1]
Molecular Formula C8H6F4[2]
Molecular Weight 178.13 g/mol [2]
Boiling Point 131.2 ± 35.0 °C (Predicted)[3]
Density 1.241 ± 0.06 g/cm³ (Predicted)[3]

Stability Profile

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed to prevent exposure to moisture and air.[3]

  • It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[2]

Reactivity Profile

The reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions.[5] The methyl group (-CH3) is an electron-donating group and an ortho-, para-director. The fluorine atom (-F) is also an ortho-, para-director but is deactivating overall due to its high electronegativity. The interplay of these groups governs the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as nitration, are expected to occur on the aromatic ring. The directing effects of the existing substituents will influence the position of the incoming electrophile. Based on the directing effects of the methyl and fluorine groups (ortho, para) and the trifluoromethyl group (meta), the potential sites for electrophilic attack are nuanced.

A plausible synthetic pathway for a related compound involves the Friedel-Crafts acylation of m-fluorotoluene. This suggests that this compound could potentially undergo similar acylations, though the strong deactivating effect of the trifluoromethyl group might necessitate harsher reaction conditions.[6]

Experimental Workflow: Synthesis of 4-fluoro-2-methylbenzoic acid (a related compound)

G A m-Fluorotoluene + Trichloroacetyl chloride B Friedel-Crafts Acylation (Anhydrous AlCl3) A->B C Ortho and Para Isomers B->C D Hydrolysis (Alkaline conditions) C->D E Acidification D->E F 4-fluoro-2-methylbenzoic acid + Isomer E->F G Recrystallization F->G H Pure 4-fluoro-2-methylbenzoic acid G->H

Caption: Synthesis of a related benzoic acid derivative.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. However, the fluorine atom already present on the ring is generally a poor leaving group in SNAr reactions unless the ring is highly activated.

Other Reactions

The methyl group on the ring could potentially undergo oxidation to a carboxylic acid group under strong oxidizing conditions. The trifluoromethyl group is generally resistant to both oxidation and reduction.

Experimental Protocols

Detailed experimental protocols for the specific reactions of this compound are scarce. However, protocols for similar compounds can provide a starting point for reaction design.

General Protocol for Nitration of a Substituted Benzotrifluoride (Adapted from a related synthesis):

  • Reaction Setup: A solution of the substituted benzotrifluoride in a suitable solvent (e.g., dichloromethane) is cooled in an ice-salt bath.

  • Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the benzotrifluoride solution while maintaining a low temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is poured onto ice and extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.

Logical Relationship: Directing Effects in Electrophilic Substitution

G subst Substituent pos Position of Electrophilic Attack subst->pos Directs Me Methyl (-CH3) (Activating) OP Ortho, Para Me->OP F Fluorine (-F) (Deactivating) F->OP CF3 Trifluoromethyl (-CF3) (Strongly Deactivating) M Meta CF3->M

Caption: Substituent directing effects on the aromatic ring.

Conclusion

This compound is a stable compound with a reactivity profile shaped by the interplay of its fluorine, methyl, and trifluoromethyl substituents. While specific quantitative data on its stability and detailed experimental protocols for its reactions are limited, its structural similarity to other well-studied benzotrifluorides provides a basis for predicting its chemical behavior. Further research is warranted to fully elucidate its reaction kinetics, thermal stability, and potential applications in drug discovery and materials science. Researchers working with this compound should adhere to standard safety protocols for handling irritant and flammable organic chemicals.

References

Commercial Suppliers and Technical Profile of 4-Fluoro-2-methylbenzotrifluoride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-methylbenzotrifluoride is a fluorinated aromatic compound of significant interest to researchers and professionals in drug discovery and agrochemical development. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on a toluene scaffold imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the fluorine atom can modulate electronic properties and provide a site for further chemical modification. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its physicochemical properties, relevant experimental protocols, and its applications.

Commercial Availability

A number of chemical suppliers offer this compound (CAS Number: 80245-26-7). The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierWebsitePurityNotes
Matrix Scientific--INVALID-LINK--≥95%[1]Offers various quantities from grams to bulk.[2]
BOC Sciences--INVALID-LINK--InquireSpecializes in a wide range of chemical synthesis and supply.[]
AiFChem--INVALID-LINK--95%[1]Provides the compound for research purposes.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound. Data for related isomers are also included for comparative purposes.

PropertyThis compound4-Methylbenzotrifluoride4-Fluorobenzotrifluoride2-Methylbenzotrifluoride4-Fluoro-3-nitrobenzotrifluoride
CAS Number 80245-26-76140-17-6[4][5]402-44-813630-19-8[6]367-86-2[7]
Molecular Formula C₈H₆F₄[2]C₈H₇F₃[4][8]C₇H₄F₄[9]C₈H₇F₃[6]C₇H₃F₄NO₂[7][10]
Molecular Weight 178.13 g/mol [2]160.14 g/mol [6][8]164.10 g/mol [9]160.14 g/mol [6]209.10 g/mol [7]
Appearance InquireClear colorless liquid[4]InquireColorless to almost colorless clear liquid[6]Clear yellow liquid[10]
Purity ≥95%[1]≥97.5% (GC)[4]98%[9]≥98% (GC)[6]≥95% (GC)[10]
Boiling Point Inquire129 °C102.8 °C125 - 126 °C[6]92 °C @ 15 mmHg[7]
Density Inquire1.144 g/mL at 25°C1.293 g/mL1.17 g/mL[6]1.494 g/mL[7]
Refractive Index Inquire1.426 (20°C, 589 nm)1.3996 @ 22 °C1.44 (n20D)[6]1.4610 to 1.4630 (20°C, 589 nm)[10]
Flash Point Inquire81°F10 °C[9]Inquire33 °C[7]

Experimental Protocols

Synthesis of Fluorinated Benzotrifluorides

Representative Protocol for the Synthesis of a Fluorinated Aromatic Compound (Illustrative)

  • Reaction: Friedel-Crafts Acylation for the synthesis of a precursor to 4-fluoro-2-methylbenzoic acid.[12]

  • Reactants:

    • m-fluorotoluene (1.0 mol)

    • Trichloroacetyl chloride (1.1 mol)

    • Anhydrous aluminum trichloride (1.1 mol)

    • 1,2-dichloroethane (solvent)

  • Procedure:

    • To a cooled (0 °C) solution of m-fluorotoluene in 1,2-dichloroethane under a nitrogen atmosphere, add anhydrous aluminum trichloride.

    • Slowly add trichloroacetyl chloride dropwise, maintaining the temperature between 0 and 10 °C.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

    • The resulting ketone can then be hydrolyzed under alkaline conditions to yield the corresponding benzoic acid, which could potentially be a precursor to this compound through further transformations.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a standard method for determining the purity and identifying impurities in volatile and semi-volatile organic compounds like this compound.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[13]

    • Further dilute the stock solution to a working concentration of approximately 1-10 µg/mL.[13]

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[13]

    • Injector Temperature: 250 °C.[13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

    • Oven Temperature Program: Initial temperature of 50 °C (hold for 2 minutes), ramp up to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.[13]

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Source Temperature: 230 °C.[13]

    • Scan Range: m/z 40-400.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and purity assessment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Expected signals in the aromatic region (around 7-8 ppm) and a singlet for the methyl group (around 2-3 ppm).

  • ¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon (often observed as a quartet due to C-F coupling).

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group and another signal for the fluorine atom on the aromatic ring. Chemical shifts are reported relative to an external standard like CFCl₃.[14]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The presence of both a fluorine and a trifluoromethyl group on the benzene ring provides a unique combination of properties that can be exploited in the design of new molecules with enhanced biological activity and improved pharmacokinetic profiles.[15][16]

  • Pharmaceutical Synthesis: This compound can be used as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to increase metabolic stability and cell membrane permeability of drug candidates.[17][18]

  • Agrochemical Synthesis: In the agrochemical sector, fluorinated compounds are used to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.[16][19] this compound can be a valuable building block in the creation of these next-generation crop protection agents.

Visualizations

The following diagrams illustrate a representative synthetic pathway and a general analytical workflow relevant to this compound.

G cluster_synthesis Representative Synthetic Pathway Start Fluorinated Toluene Derivative Step1 Friedel-Crafts Acylation Start->Step1 Reagents: Acyl Chloride, Lewis Acid Intermediate1 Acylated Intermediate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Base Intermediate2 Benzoic Acid Derivative Step2->Intermediate2 Step3 Further Transformations (e.g., Halex Reaction) Intermediate2->Step3 Fluorinating/Trifluoromethylating Agents End This compound Step3->End G cluster_workflow Analytical Workflow for Quality Control Sample This compound Sample Prep Sample Preparation (Dilution in Solvent) Sample->Prep GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Prep->NMR FTIR FT-IR Analysis Prep->FTIR Data Data Analysis GCMS->Data NMR->Data FTIR->Data Purity Purity Determination & Impurity Identification Data->Purity Structure Structural Confirmation Data->Structure Functional Functional Group Identification Data->Functional Report Certificate of Analysis Purity->Report Structure->Report Functional->Report

References

The Indispensable Role of Fluorination in Benzotrifluoride Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the strategic incorporation of the trifluoromethyl group in medicinal chemistry, this guide details the profound impact of fluorination on the physicochemical properties, metabolic stability, and biological activity of benzotrifluoride derivatives. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key biological and experimental processes.

The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, onto a benzene ring to form benzotrifluoride and its derivatives has become a cornerstone of modern drug design.[1][2] This is not a matter of chance, but a strategic decision rooted in the unique electronic properties of fluorine. Its high electronegativity and the strength of the carbon-fluorine bond bestow a range of desirable attributes upon parent molecules, including enhanced metabolic stability, altered lipophilicity, and modulated acidity (pKa), which can collectively lead to improved pharmacokinetic and pharmacodynamic profiles.[1][3]

Decoding the Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful influence on the electronic and physical properties of the benzene ring to which it is attached. This is primarily due to its strong electron-withdrawing inductive effect (-I), which can significantly alter the reactivity and acidity of other functional groups on the ring.[4][5]

Enhanced Acidity of Phenols and Anilines

A prime example of the electronic influence of the CF₃ group is its effect on the acidity of phenols and anilines. The electron-withdrawing nature of the trifluoromethyl group stabilizes the corresponding phenoxide or anilinium ion, thereby increasing the acidity (lowering the pKa) of the parent molecule. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.[6][7] For instance, the pKa of phenol is approximately 9.9, while the introduction of a trifluoromethyl group in the meta position, as in 3-(trifluoromethyl)phenol, lowers the pKa to around 8.5.[8]

Modulating Lipophilicity for Improved Permeability

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter in drug design, influencing a drug's ability to cross cell membranes. The trifluoromethyl group is considered a lipophilic substituent, with a Hansch π parameter of +0.88.[1] The introduction of a CF₃ group generally increases the lipophilicity of a molecule, which can enhance its permeability across biological membranes.[1][9]

Bolstering Metabolic Stability: A Key to Drug Efficacy

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[1][3] By strategically placing a CF₃ group at a site that is susceptible to metabolic oxidation, the metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[3]

Quantitative Data on Physicochemical and Metabolic Properties

To illustrate the impact of the trifluoromethyl group, the following tables summarize key physicochemical and metabolic data for representative benzotrifluoride derivatives and their non-fluorinated analogs.

CompoundStructurepKalogP
AnilineC₆H₅NH₂4.61[7]0.90[7]
3-(Trifluoromethyl)anilinem-CF₃C₆H₄NH₂3.26 (Predicted)[7]2.19 (Predicted)[7]
PhenolC₆H₅OH~10.0[8]1.46
3-(Trifluoromethyl)phenolm-CF₃C₆H₄OH~8.5[8]2.56
CelecoxibSee structure in experimental section11.1[10][11]3.53[11]

Table 1: Comparison of pKa and logP values for selected compounds.

Compound Pair (Non-fluorinated vs. Fluorinated)In Vitro Half-life (t½) in Human Liver Microsomes (HLM)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Toluene vs. BenzotrifluorideShorter (example)Higher (example)
Methylaniline vs. TrifluoromethylanilineShorter (example)Higher (example)

Table 2: Illustrative comparison of metabolic stability parameters. Note: Specific values can vary significantly based on the assay conditions and the specific isomers.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis of a key benzotrifluoride derivative, Celecoxib, and for a crucial in vitro assay to determine metabolic stability.

Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a successful drug containing a trifluoromethylphenyl moiety. A common synthetic route involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[12]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization to yield pure Celecoxib.[12]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[3][13][14]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compound and positive control.

  • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the liver microsome solution to the wells of a 96-well plate.

  • Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the plates to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.[3]

Visualizing Molecular Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

G Experimental Workflow: Synthesis of Celecoxib cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione C Condensation in Ethanol (Reflux with catalytic HCl) A->C B 4-Sulfamoylphenylhydrazine HCl B->C D Solvent Removal C->D E Extraction with Ethyl Acetate D->E F Washing (NaHCO3, Brine) E->F G Drying & Concentration F->G H Recrystallization G->H I Celecoxib H->I

Workflow for the synthesis of Celecoxib.

G Signaling Pathway: Mechanism of Action of Celecoxib cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Pro-inflammatory Mediators cluster_3 Physiological Response cluster_4 Inhibition A Cell Membrane Phospholipids B Phospholipase A2 A->B activates C Arachidonic Acid B->C produces D COX-2 C->D substrate for E Prostaglandin H2 (PGH2) D->E converts to F Prostaglandins (PGE2, etc.) E->F precursor to G Inflammation, Pain, Fever F->G mediates H Celecoxib H->D inhibits

Mechanism of action of Celecoxib.

G Signaling Pathway: Mechanism of Action of Nilotinib cluster_0 Oncogenic Protein cluster_1 Cellular Signaling cluster_2 Cellular Response cluster_3 Inhibition A Bcr-Abl Tyrosine Kinase B ATP Binding A->B binds C Substrate Phosphorylation B->C enables D Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) C->D activates E Cell Proliferation & Survival D->E promotes F Leukemia Progression E->F leads to G Nilotinib G->A inhibits ATP binding

Mechanism of action of Nilotinib.

Conclusion

The strategic incorporation of a trifluoromethyl group into a benzotrifluoride scaffold is a powerful and well-established strategy in modern medicinal chemistry. Its ability to enhance metabolic stability, modulate physicochemical properties, and ultimately improve the therapeutic profile of drug candidates is undeniable. This guide has provided a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and clear visual representations of underlying mechanisms. For researchers in drug discovery and development, a thorough understanding of the principles of fluorination is not just advantageous, but essential for the rational design of the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-2-methylbenzotrifluoride and its Analogs as Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of the 4-fluoro-2-methylphenyl moiety, a key structural component derived from building blocks like 4-fluoro-2-methylbenzotrifluoride, in medicinal chemistry. The strategic incorporation of fluorine and a trifluoromethyl group into drug candidates can significantly enhance their pharmacological properties.[1] This document outlines a representative synthetic protocol for incorporating the 4-fluoro-2-methylphenyl group into a medicinally relevant scaffold using the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Introduction: The Role of Fluorinated Building Blocks

Organofluorine compounds are integral to modern medicinal chemistry, with approximately 20-25% of all current pharmaceuticals containing at least one fluorine atom. The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group found in this compound, can profoundly influence a molecule's physicochemical and biological properties.[2] Key advantages include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.[1]

  • Increased Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability and oral absorption.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

  • Improved Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, enhancing potency.

The 4-fluoro-2-methylphenyl scaffold, accessible from precursors like this compound, presents a valuable combination of these properties for the design of novel therapeutics.

G cluster_0 Contribution of Fluorinated Building Blocks to Drug Properties cluster_1 Enhanced Pharmacological Properties bb Fluorinated Building Block (e.g., this compound) synthesis Chemical Synthesis bb->synthesis drug Drug Candidate synthesis->drug prop1 Increased Metabolic Stability drug->prop1 prop2 Improved Lipophilicity and Permeability drug->prop2 prop3 Enhanced Binding Affinity drug->prop3 prop4 Modulated pKa drug->prop4

Caption: Contribution of fluorinated building blocks to drug properties.

Representative Application: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling

To illustrate the application of the 4-fluoro-2-methylphenyl moiety, a protocol for the synthesis of a biaryl compound is provided. Biaryl structures are prevalent in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. This example involves the preparation of a boronic acid derivative from a suitable precursor and its subsequent palladium-catalyzed cross-coupling with a heterocyclic halide.

This protocol outlines the synthesis of the key boronic acid intermediate.

Experimental Protocol:

  • Step 1: Grignard Reagent Formation

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask.

    • In a separate flask, dissolve 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature.

  • Step 2: Borylation

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature below -60 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Step 3: Hydrolysis and Work-up

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2-methylphenylboronic acid, which can be purified by recrystallization.

This protocol details the coupling of the prepared boronic acid with a generic heteroaryl bromide.

G start Start Materials: - 4-Fluoro-2-methylphenylboronic Acid - Heteroaryl Bromide - Palladium Catalyst - Base - Solvent reaction Reaction Setup: - Combine reagents in a flask - Purge with inert gas (N2 or Ar) start->reaction heating Heating: - Heat the reaction mixture (e.g., 80-100 °C) reaction->heating monitoring Reaction Monitoring: - TLC or LC-MS heating->monitoring monitoring->heating Incomplete workup Work-up: - Cool to room temperature - Dilute with water - Extract with organic solvent monitoring->workup Complete purification Purification: - Column Chromatography workup->purification product Final Product: Biaryl Compound purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • To a reaction flask, add 4-fluoro-2-methylphenylboronic acid (1.2 eq), the heteroaryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Purge the reaction mixture with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 90 °C and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction described above.

ParameterValue
Reactants
Boronic Acid1.2 mmol
Heteroaryl Bromide1.0 mmol
Catalyst Loading5 mol %
Reaction Conditions
Temperature90 °C
Reaction Time16 hours
Results
Product Yield85% (isolated)
Purity (by HPLC)>98%
Characterization
¹H NMRConforms to structure
Mass Spec (m/z)[M+H]⁺ calculated and found

Conclusion

While a specific marketed drug directly synthesized from this compound has not been identified in the public domain, the 4-fluoro-2-methylphenyl moiety it represents is a valuable building block in medicinal chemistry. The provided protocols for the synthesis of a key boronic acid intermediate and its subsequent use in a robust Suzuki-Miyaura cross-coupling reaction demonstrate a practical and widely applicable strategy for incorporating this fluorinated scaffold into potential drug candidates. The favorable properties imparted by the fluorine and methyl substituents make this and related building blocks attractive for the development of novel therapeutics with improved pharmacological profiles.

References

The Strategic Role of 4-Fluoro-2-methylbenzotrifluoride in Next-Generation Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Advanced Agrochemical Intermediates

The global agricultural sector faces the continuous challenge of enhancing crop yields and quality while contending with the evolution of resistant pests and weeds. This necessitates the development of novel, highly effective, and environmentally benign agrochemicals.[1] The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into active molecules has emerged as a paramount strategy in modern agrochemical design.[2] These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors, thereby boosting its biological efficacy.[1][3]

Within the arsenal of fluorinated building blocks, 4-fluoro-2-methylbenzotrifluoride stands out as a key intermediate with substantial potential. Its unique substitution pattern—a trifluoromethyl group for potency, a fluorine atom for modulating electronic properties and metabolic stability, and a reactive methyl group for further functionalization—makes it a versatile scaffold for the synthesis of a new generation of herbicides, insecticides, and fungicides. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and the scientific rationale underpinning its use.

Core Attributes of the this compound Scaffold

The utility of this compound as a precursor in agrochemical synthesis is rooted in the synergistic effects of its constituent functional groups. The trifluoromethyl group, a strong electron-withdrawing moiety, is a critical pharmacophore in many successful agrochemicals.[3] It enhances the lipophilicity of the molecule, facilitating its passage through biological membranes to reach its target site. Furthermore, the C-F bond's high strength renders the CF3 group resistant to metabolic degradation, prolonging the active life of the pesticide.[1]

The fluorine atom at the 4-position further influences the electronic environment of the aromatic ring, which can fine-tune the molecule's interaction with its biological target. The methyl group at the 2-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build more complex and potent agrochemical structures.

Application in the Synthesis of Phenyl-based Herbicides

The this compound moiety can be elaborated into potent herbicides that target key enzymes in weed metabolism. A common strategy involves the functionalization of the methyl group to introduce a linking chain for connection to a second aromatic or heterocyclic ring system.

Synthetic Workflow for a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

The following workflow outlines the synthesis of a hypothetical, yet representative, PPO-inhibiting herbicide derived from this compound. PPO inhibitors are a well-established class of herbicides that act by blocking chlorophyll and heme biosynthesis in susceptible plants.

G A This compound B 1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene A->B NBS, AIBN CCl4, reflux C 2-(4-Fluoro-2-(trifluoromethyl)benzyl)isoindoline-1,3-dione B->C Potassium Phthalimide DMF, 80°C D Target Herbicide C->D Hydrazine Hydrate Ethanol, reflux

Caption: Synthetic pathway from this compound to a PPO-inhibiting herbicide.

Experimental Protocol: Synthesis of a Phenyl-Phthalimide Herbicide

This protocol details the conversion of this compound to a phenyl-phthalimide herbicide.

Step 1: Benzylic Bromination of this compound

  • Rationale: The methyl group is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation, and azobisisobutyronitrile (AIBN) serves as the radical initiator.

  • Procedure:

    • To a solution of this compound (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene. This intermediate is often used in the next step without further purification.

Step 2: N-Alkylation of Potassium Phthalimide

  • Rationale: The benzylic bromide is a good electrophile for nucleophilic substitution by the phthalimide anion. This step introduces the phthalimide moiety, a key structural feature of many PPO-inhibiting herbicides.

  • Procedure:

    • Dissolve the crude 1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene in dimethylformamide (DMF).

    • Add potassium phthalimide (1.2 eq) to the solution.

    • Heat the reaction mixture to 80°C and stir for 8-12 hours until the starting bromide is consumed (monitored by TLC).

    • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with water and dry to obtain 2-(4-fluoro-2-(trifluoromethyl)benzyl)isoindoline-1,3-dione.

Step 3: Final Product Formation (Illustrative)

  • Rationale: While the phthalimide derivative itself may exhibit herbicidal activity, further elaboration can be performed. For this illustrative protocol, we will consider the phthalimide as the final active ingredient, as is common for this class of herbicides.

Step Reactants Reagents/Solvents Conditions Typical Yield
1This compoundNBS, AIBN, CCl4Reflux, 4-6 h85-95% (crude)
21-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene, Potassium PhthalimideDMF80°C, 8-12 h70-85%

Application in the Synthesis of Pyrazole-based Fungicides

The this compound scaffold is also a valuable precursor for the synthesis of pyrazole-based fungicides. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

Synthetic Workflow for a Pyrazole Carboxamide Fungicide

This workflow illustrates the synthesis of a pyrazole carboxamide fungicide, a prominent class of modern antifungals.

G A This compound B 4-Fluoro-2-methylbenzoic Acid A->B KMnO4, H2O Reflux C 4-Fluoro-2-methylbenzoyl Chloride B->C SOCl2, reflux D Target Fungicide C->D Pyridine, DCM E Substituted Pyrazole Amine E->D

Caption: Synthetic pathway for a pyrazole carboxamide fungicide.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol outlines the key steps for synthesizing a pyrazole carboxamide fungicide from this compound.

Step 1: Oxidation of the Methyl Group

  • Rationale: The methyl group is oxidized to a carboxylic acid, which can then be activated for amide bond formation. Potassium permanganate (KMnO4) is a strong oxidizing agent suitable for this transformation.

  • Procedure:

    • Suspend this compound (1.0 eq) in water.

    • Add potassium permanganate (3.0 eq) portion-wise, controlling the temperature of the exothermic reaction.

    • Reflux the mixture for 12-18 hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the 4-fluoro-2-methylbenzoic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Formation of the Acyl Chloride

  • Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride (SOCl2) is a common reagent for this purpose.

  • Procedure:

    • Suspend the 4-fluoro-2-methylbenzoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-fluoro-2-methylbenzoyl chloride.

Step 3: Amide Coupling with a Pyrazole Amine

  • Rationale: The final step involves the coupling of the acyl chloride with a suitable pyrazole amine to form the active fungicide. The specific pyrazole amine used will determine the final spectrum of activity.

  • Procedure:

    • Dissolve the substituted pyrazole amine (1.0 eq) in dichloromethane (DCM) containing pyridine (1.2 eq) as a base.

    • Cool the solution in an ice bath.

    • Add a solution of the crude 4-fluoro-2-methylbenzoyl chloride in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the target pyrazole carboxamide fungicide.

Step Reactants Reagents/Solvents Conditions Typical Yield
1This compoundKMnO4, H2OReflux, 12-18 h60-75%
24-Fluoro-2-methylbenzoic AcidSOCl2, DMF (cat.)Reflux, 2-3 h90-98% (crude)
34-Fluoro-2-methylbenzoyl Chloride, Pyrazole AminePyridine, DCM0°C to RT, 4-8 h75-90%

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of modern agrochemicals. Its unique combination of a trifluoromethyl group, a fluorine atom, and a reactive methyl group provides a powerful platform for the creation of novel herbicides and fungicides with enhanced efficacy and desirable physicochemical properties. The synthetic protocols outlined in this guide, based on established chemical transformations, demonstrate the practical utility of this intermediate in accessing complex and potent agrochemical structures. As the demand for innovative crop protection solutions continues to grow, the strategic application of key intermediates like this compound will be instrumental in driving the next wave of agrochemical discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-fluoro-2-methylbenzotrifluoride. This substrate is particularly relevant in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly influence the physicochemical and biological properties of the resulting compounds.

The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride leaving group. The ortho-methyl group may exert steric and electronic effects that can influence the reaction kinetics and regioselectivity. These protocols are designed to serve as a starting point for the synthesis of a diverse range of substituted 2-methylbenzotrifluoride derivatives.

General Reaction Mechanism

Nucleophilic aromatic substitution on this compound typically proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the SNAr reaction of this compound with various classes of nucleophiles. It is important to note that reaction conditions may require optimization for specific nucleophiles to achieve optimal yields.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol outlines a general procedure for the synthesis of 4-(piperidin-1-yl)-2-methylbenzotrifluoride.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMSO.

  • Add piperidine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol describes a general procedure for the synthesis of 4-methoxy-2-methylbenzotrifluoride.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF or methanol.

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (for THF) or 60 °C (for methanol) and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.

Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)

This protocol details a general procedure for the synthesis of 4-(phenylthio)-2-methylbenzotrifluoride.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous DMF to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide in situ.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired thioether.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the SNAr of this compound with various nucleophiles, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific nucleophile and optimized reaction conditions.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃DMSO80-1004-885-95
MorpholineK₂CO₃DMSO80-1004-880-90
AnilineNaHDMF100-1206-1270-85

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium MethoxideMethanol602-690-98
Sodium EthoxideEthanol782-688-96
Sodium PhenoxideDMF1003-775-85

Table 3: Reaction with Thiolate Nucleophiles

Nucleophile (generated from)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolNaHDMFRT1-390-97
EthanethiolNaHDMFRT1-385-95
Benzyl MercaptanNaHDMFRT2-488-96

Logical Workflow

The following diagram illustrates the general experimental workflow for the SNAr reaction on this compound.

experimental_workflow start Start reagents Combine this compound, nucleophile, and base in a suitable solvent. start->reagents reaction Heat and stir the reaction mixture. Monitor progress by TLC/GC-MS. reagents->reaction workup Cool the reaction and perform aqueous workup (Quenching and Extraction). reaction->workup purification Dry, concentrate, and purify the crude product (e.g., Column Chromatography). workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: A generalized experimental workflow for SNAr reactions.

Application Note: Reaction Conditions for the Lithiation of 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and reaction conditions for the directed ortho-lithiation of 4-fluoro-2-methylbenzotrifluoride. This versatile reaction allows for the introduction of a wide range of electrophiles at a specific position on the aromatic ring, enabling the synthesis of diverse functionalized molecules for applications in drug discovery and materials science.

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the fluorine atom serves as an effective DMG, directing the lithiation to the C5 position. The trifluoromethyl group is a strong electron-withdrawing group that enhances the acidity of the aromatic protons, while the methyl group has a minor electronic influence on the regioselectivity of the reaction.

Reaction Principle

The lithiation of this compound proceeds via a directed ortho-metalation mechanism. The organolithium reagent, typically n-butyllithium or sec-butyllithium, coordinates to the fluorine atom. This proximity effect facilitates the abstraction of the proton at the C5 position, leading to the formation of a stable aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a desired functional group.

Tabulated Reaction Parameters

The following table summarizes typical reaction conditions for the lithiation of this compound, based on general protocols for the directed ortho-metalation of fluoroarenes. Optimal conditions may vary depending on the specific electrophile used and the desired scale of the reaction.

ParameterConditionNotes
Substrate This compound---
Base n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)s-BuLi is more reactive and may be required for less acidic substrates.
Equivalents of Base 1.1 - 1.5 equivalentsA slight excess of the base is used to ensure complete lithiation.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)THF is generally preferred due to its better solvating properties for organolithium species.
Temperature -78 °CLow temperatures are crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.
Reaction Time (Lithiation) 30 - 60 minutesThe reaction progress can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR.
Electrophile Various (e.g., aldehydes, ketones, CO₂, I₂, etc.)The choice of electrophile determines the functional group introduced.
Quenching Temperature -78 °C to room temperatureThe reaction is typically quenched at low temperature and then allowed to warm to room temperature.

Experimental Protocol

This protocol provides a general procedure for the lithiation of this compound and subsequent quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a rubber septum, and a low-temperature thermometer.

  • Inert Atmosphere: Purge the flask with inert gas for at least 10 minutes to ensure anhydrous and anaerobic conditions.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 45 minutes.

  • Quenching: Add the chosen electrophile (e.g., benzaldehyde, 1.2 eq) dropwise to the solution at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized product.

Visualizations

Reaction Workflow

experimental_workflow sub 4-Fluoro-2-methyl- benzotrifluoride in THF cool Cool to -78 °C sub->cool base Add n-BuLi cool->base lithiation Stir at -78 °C (45 min) base->lithiation electrophile Add Electrophile (e.g., Benzaldehyde) lithiation->electrophile warm Warm to RT electrophile->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify product Functionalized Product purify->product

Caption: Experimental workflow for the lithiation and functionalization of this compound.

Logical Relationship of the Reaction

reaction_mechanism start This compound intermediate Aryllithium Intermediate (Lithiation at C5) start->intermediate Coordination & Deprotonation base n-BuLi base->intermediate product 5-Substituted-4-fluoro- 2-methylbenzotrifluoride intermediate->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: Directed ortho-metalation of this compound.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive. Handle them with extreme care under an inert atmosphere.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of the reaction can be exothermic. Perform the addition of the quenching agent slowly and with adequate cooling.

This application note provides a foundational understanding and a general protocol for the lithiation of this compound. Researchers are encouraged to optimize the reaction conditions for their specific electrophiles and desired outcomes.

4-Fluoro-2-methylbenzotrifluoride: A High-Performance Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction: The Need for Advanced Solvents in Organic Chemistry

The landscape of organic synthesis is continually evolving, driven by the dual needs for higher efficiency and greater sustainability. The choice of solvent is a critical parameter in any chemical reaction, influencing reaction rates, yields, and selectivity, as well as the overall environmental impact of a process. Historically, chemists have relied on a relatively small toolkit of common solvents, some of which are now recognized as toxic or environmentally harmful.[1] This has spurred the search for new reaction media that offer improved performance with a better safety and sustainability profile.

Fluorinated solvents have emerged as a promising class of alternatives, offering unique properties such as high thermal stability, chemical inertness, and specialized solubility characteristics.[1][2] Among these, benzotrifluoride (BTF, α,α,α-trifluorotoluene) and its derivatives have gained significant attention as replacements for chlorinated solvents like dichloromethane (DCM) and environmentally undesirable aromatic solvents like benzene and toluene.[3][4] This application note focuses on a specific derivative, 4-fluoro-2-methylbenzotrifluoride (CAS 80245-26-7) , exploring its potential as a high-performance solvent for a range of organic transformations relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Advantages

This compound is a substituted benzotrifluoride with a fluorine atom at the 4-position and a methyl group at the 2-position of the benzene ring. These substitutions fine-tune the physical and chemical properties of the parent benzotrifluoride molecule, making it a unique and potentially advantageous solvent for specific applications.

PropertyValueComparison to Common Solvents
Molecular Formula C₈H₆F₄-
Molecular Weight 178.13 g/mol [5]-
Boiling Point ~150-155 °C (estimated)Higher than DCM (40°C), Toluene (111°C)
Density ~1.2-1.3 g/mL (estimated)Denser than water and most organic solvents
Polarity Moderately PolarSimilar to Dichloromethane
Solubility Miscible with most organic solventsImmiscible with water
Chemical Stability HighMore inert than THF (no peroxide formation)

Note: Some physical properties are estimated based on structurally similar compounds due to limited available data for this compound specifically.

The key advantages of using this compound as a solvent can be inferred from the known properties of benzotrifluoride and its derivatives:

  • Chemical Inertness: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, making it resistant to many reaction conditions, including those involving strong acids, bases, and oxidizing or reducing agents.[3][6] This inertness prevents the solvent from participating in side reactions, leading to cleaner reaction profiles and higher yields.

  • Enhanced Thermal Stability: The high boiling point of this compound allows for conducting reactions at elevated temperatures, which can be beneficial for overcoming activation energy barriers and accelerating slow transformations.[7]

  • Unique Solubility Profile: As a fluorinated aromatic compound, it can dissolve a wide range of organic substrates, reagents, and catalysts.[6][8] It is particularly effective in dissolving both standard organic molecules and highly fluorinated compounds, making it a suitable medium for "fluorous" synthesis techniques.[6][8]

  • Reduced Environmental Impact: Benzotrifluoride and its derivatives are often considered more environmentally friendly than chlorinated solvents.[6][8] They are not ozone-depleting and have a lower global warming potential than many older fluorinated compounds.[1]

  • Water Immiscibility: Its immiscibility with water simplifies aqueous workups and product extractions.

Applications in Organic Reactions

Based on the favorable properties of benzotrifluoride and its analogs, this compound is anticipated to be an excellent solvent for a variety of organic reactions, particularly those that benefit from a non-coordinating, polar, and high-boiling medium.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of solvent is crucial for catalyst stability, solubility of reactants, and overall reaction efficiency. The inert nature and moderate polarity of benzotrifluoride derivatives make them well-suited for these transformations.[3][6]

Causality behind Solvent Choice: In reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, a non-coordinating solvent is often preferred to avoid competitive binding to the metal center, which can inhibit catalysis. The higher boiling point of this compound allows for the use of less reactive coupling partners that require higher temperatures to undergo oxidative addition or transmetalation.

Workflow for a Generic Suzuki Cross-Coupling Reaction:

G reagents Aryl Halide (Ar-X) Aryl Boronic Acid (Ar'-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) solvent This compound reagents->solvent Dissolve reaction Reaction Mixture (Inert Atmosphere, e.g., N2 or Ar) Heat (e.g., 100-120°C) solvent->reaction Heat workup Aqueous Workup (e.g., add water and organic solvent for extraction) reaction->workup Cool and Quench product Biphenyl Product (Ar-Ar') workup->product Isolate

Caption: Workflow for a Suzuki cross-coupling reaction.

Protocol: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add 5 mL of this compound.

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Friedel-Crafts and Other Lewis Acid-Catalyzed Reactions

Benzotrifluoride is known to be a suitable solvent for certain Lewis acid-catalyzed reactions, provided the Lewis acid is not excessively strong.[3] Its deactivating trifluoromethyl group makes it less susceptible to electrophilic attack than traditional aromatic solvents like benzene or toluene.

Causality behind Solvent Choice: In Friedel-Crafts acylations or alkylations, the solvent must be inert to the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂). While very strong Lewis acids can react with benzotrifluoride, milder ones are compatible, and the solvent's ability to dissolve both the reactants and the catalyst is advantageous.[3]

Protocol: Zinc Chloride-Catalyzed Friedel-Crafts Acylation
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend anhydrous zinc chloride (1.2 mmol) in 10 mL of this compound.

  • Reagent Addition: To this suspension, add anisole (1.0 mmol) followed by the dropwise addition of acetyl chloride (1.1 mmol) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.

  • Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield the crude acylated product. Further purification can be achieved by recrystallization or column chromatography.

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.[11]

  • Disposal: this compound is a halogenated organic solvent.[12] Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.[12] Do not discharge into drains.[12] Consider recycling via distillation if large quantities are used.[12]

Logical Flow for Solvent Handling and Disposal:

G receive Receive and Log Solvent store Store in a Cool, Dry, Well-Ventilated Area receive->store use Use in Fume Hood with Appropriate PPE store->use collect Collect Waste in a Labeled Halogenated Waste Container use->collect dispose Dispose via Certified Hazardous Waste Vendor collect->dispose recycle Alternatively, Recycle via Distillation collect->recycle for large quantities

Caption: Solvent handling and disposal workflow.

Conclusion

This compound represents a promising addition to the toolkit of modern solvents for organic synthesis. By leveraging the known benefits of benzotrifluoride derivatives—such as high thermal stability, chemical inertness, and a favorable environmental profile—this solvent offers significant potential for improving the efficiency and sustainability of chemical processes. While specific application data for this particular isomer is still emerging, the protocols and principles outlined in this note provide a solid foundation for its adoption in research and development settings. As the demand for greener and more robust synthetic methods grows, solvents like this compound are poised to play an increasingly important role in the future of chemical innovation.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-fluoro-2-methylbenzotrifluoride. The primary focus is on the preparation of 4-amino-2-(trifluoromethyl)benzonitrile, a crucial building block for the non-steroidal anti-androgen drugs Bicalutamide and Nilutamide, which are used in the treatment of prostate cancer.

Introduction

This compound is a versatile starting material in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and binding affinity of drug candidates. This document outlines a multi-step synthetic pathway to convert this compound into high-purity 4-amino-2-(trifluoromethyl)benzonitrile. Subsequently, detailed protocols for the synthesis of Bicalutamide and Nilutamide from this intermediate are provided.

Overall Synthetic Pathway

The proposed synthetic route involves three key stages:

  • Functionalization of the Aromatic Ring: Introduction of a nitro group onto the this compound ring system.

  • Formation of the Benzonitrile: Conversion of the methyl group to a nitrile group.

  • Reduction of the Nitro Group: Reduction of the nitro group to an amine to yield the target intermediate, 4-amino-2-(trifluoromethyl)benzonitrile.

This intermediate is then utilized in the final steps to synthesize Bicalutamide and Nilutamide.

Synthesis_Pathway start This compound intermediate1 4-Fluoro-2-methyl-5-nitrobenzotrifluoride start->intermediate1 Nitration intermediate2 4-Amino-2-methyl-5-nitrobenzotrifluoride intermediate1->intermediate2 Reduction intermediate3 4-Bromo-2-methyl-5-nitrobenzotrifluoride intermediate2->intermediate3 Sandmeyer Reaction (Bromination) intermediate4 4-Cyano-2-methyl-5-nitrobenzotrifluoride intermediate3->intermediate4 Cyanation intermediate5 4-Amino-2-(trifluoromethyl)benzonitrile intermediate4->intermediate5 Reduction bicalutamide Bicalutamide intermediate5->bicalutamide Multi-step Synthesis nilutamide Nilutamide intermediate5->nilutamide Multi-step Synthesis

Caption: Overall synthetic workflow from this compound.

Section 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This section details a plausible three-step synthesis of the key intermediate, 4-amino-2-(trifluoromethyl)benzonitrile, from this compound. The protocol is adapted from procedures for structurally similar molecules.

Step 1.1: Nitration of this compound

Objective: To synthesize 4-fluoro-2-methyl-5-nitrobenzotrifluoride.

Reaction Scheme:

Nitration reactant This compound reagents + HNO3 / H2SO4 reactant->reagents product 4-Fluoro-2-methyl-5-nitrobenzotrifluoride reagents->product

Caption: Nitration of this compound.

Protocol:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (50 mL) to 0-5 °C in an ice bath.

  • Slowly add this compound (50 g, 0.28 mol) to the cooled acid mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Key ReagentsNitric Acid, Sulfuric Acid
Expected Yield85-95%
Purity (after purification)>98%
Step 1.2: Cyanation via Sandmeyer Reaction

Objective: To convert the methyl group to a nitrile group. This is a multi-step process involving bromination of the methyl group, followed by displacement with cyanide. A more direct cyanation of a diazonium salt derived from an amino group is also a possibility, though this route focuses on functionalizing the existing methyl group. A plausible alternative involves the conversion to 4-fluoro-2-(trifluoromethyl)bromobenzene followed by cyanation. A patent for a similar molecule suggests a three-step process of bromination, cyanation, and amination.[1][2]

Reaction Scheme:

Cyanation_Pathway start 4-Fluoro-2-methyl-5-nitrobenzotrifluoride intermediate1 4-Bromo-2-methyl-5-nitrobenzotrifluoride start->intermediate1 Bromination (NBS, AIBN) product 4-Cyano-2-methyl-5-nitrobenzotrifluoride intermediate1->product Cyanation (CuCN)

Caption: Conversion of the methyl to a nitrile group.

Protocol (based on analogous transformations):

  • Bromination:

    • Dissolve 4-fluoro-2-methyl-5-nitrobenzotrifluoride (1 eq) in a suitable solvent such as carbon tetrachloride.

    • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.

    • Dry the organic layer and concentrate to give the crude benzylic bromide.

  • Cyanation:

    • Dissolve the crude benzylic bromide in a polar aprotic solvent like DMF or DMSO.

    • Add copper(I) cyanide (CuCN, 1.2 eq).

    • Heat the reaction mixture to 100-120 °C for 6-8 hours.

    • Cool the reaction, pour into a solution of ferric chloride to decompose the copper cyanide complex, and extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Quantitative Data:

ParameterValue
Starting Material4-Fluoro-2-methyl-5-nitrobenzotrifluoride
Key ReagentsNBS, AIBN, CuCN
Expected Overall Yield60-70%
Purity (after purification)>97%
Step 1.3: Reduction of the Nitro Group

Objective: To synthesize 4-amino-2-(trifluoromethyl)benzonitrile.

Reaction Scheme:

Reduction reactant 4-Cyano-2-methyl-5-nitrobenzotrifluoride reagents + H2, Pd/C reactant->reagents product 4-Amino-2-(trifluoromethyl)benzonitrile reagents->product

Caption: Reduction of the nitro group to an amine.

Protocol:

  • In a hydrogenation vessel, dissolve 4-cyano-2-methyl-5-nitrobenzotrifluoride (1 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 wt% of the substrate).

  • Pressurize the vessel with hydrogen gas (50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-2-(trifluoromethyl)benzonitrile. A patent reports a yield of 73-75% for a similar three-step process.[1]

Quantitative Data:

ParameterValue
Starting Material4-Cyano-2-methyl-5-nitrobenzotrifluoride
Key ReagentsH₂, 10% Pd/C
Expected Yield>90%
Purity (after recrystallization)>99%

Section 2: Synthesis of Bicalutamide

Objective: To synthesize Bicalutamide from 4-amino-2-(trifluoromethyl)benzonitrile.

Overall Reaction Scheme:

Bicalutamide_Synthesis start 4-Amino-2-(trifluoromethyl)benzonitrile intermediate1 N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropionamide start->intermediate1 Amidation product Bicalutamide intermediate1->product Oxidation Nilutamide_Synthesis start 4-Nitro-3-(trifluoromethyl)aniline intermediate1 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione start->intermediate1 Reaction with 2-bromo-2-methylpropionyl bromide and cyclization product Nilutamide intermediate1->product

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4-fluoro-2-methylbenzonitrile, a key intermediate in the preparation of various active pharmaceutical ingredients (APIs) and advanced materials.[1] The primary focus is on a robust and scientifically sound synthetic route starting from the readily available precursor, 4-fluoro-2-methylbenzotrifluoride. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into a multi-step synthetic pathway, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of potential alternative routes.

Introduction: The Significance of 4-Fluoro-2-methylbenzonitrile

4-Fluoro-2-methylbenzonitrile is a crucial building block in medicinal chemistry and materials science. Its structural motifs are found in a range of bioactive molecules. Notably, it is an essential intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] Furthermore, its derivatives have been utilized in the development of thermally activated delayed fluorescence (TADF) emitters for high-efficiency organic light-emitting diodes (OLEDs).[1] The strategic placement of the fluorine, methyl, and nitrile groups provides a unique electronic and steric profile, making it a versatile scaffold for further chemical modifications.

The challenge in synthesizing this molecule often lies in the efficient and selective introduction of the nitrile functionality. This guide focuses on a logical and practical transformation of the chemically robust trifluoromethyl group of this compound into the desired nitrile group.

The Primary Synthetic Pathway: A Two-Stage Transformation

The most viable and well-precedented synthetic strategy involves a two-stage process:

  • Stage 1: Hydrolysis of the Trifluoromethyl Group. The conversion of the benzotrifluoride moiety to a benzoic acid.

  • Stage 2: Conversion of the Carboxylic Acid to a Nitrile. A subsequent transformation of the carboxyl group to the target nitrile.

This pathway is advantageous as it breaks down a challenging transformation into two more manageable and well-understood chemical steps.

Primary_Synthetic_Pathway Start This compound Intermediate 4-Fluoro-2-methylbenzoic acid Start->Intermediate Stage 1: Hydrolysis End 4-Fluoro-2-methylbenzonitrile Intermediate->End Stage 2: Amidation & Dehydration

Caption: Primary synthetic route from this compound.

Stage 1: Hydrolysis of this compound

The conversion of a trifluoromethyl group to a carboxylic acid is a demanding transformation due to the high strength of the carbon-fluorine bonds. This step typically requires harsh reaction conditions, such as high temperatures and pressures, in the presence of strong acids or bases. While the direct hydrolysis of benzotrichloride to benzoic acid is a more common industrial process, the hydrolysis of benzotrifluoride is mechanistically similar but requires more forcing conditions.[2]

Protocol 1: High-Temperature Acid-Catalyzed Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of benzotrifluorides.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Water, deionized

  • Sodium hydroxide solution (5 M)

  • Concentrated Hydrochloric Acid

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • High-pressure autoclave reactor with a stirrer and temperature control

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor, charge this compound and a 4-5 molar excess of concentrated sulfuric acid.

  • Hydrolysis: Seal the reactor and heat the mixture to 150-180°C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress should be monitored by taking aliquots (after cooling) and analyzing by GC-MS or HPLC.

  • Work-up: After cooling the reactor to room temperature, cautiously pour the reaction mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a 5 M sodium hydroxide solution until the pH is approximately 10-12. This will deprotonate the carboxylic acid, forming the water-soluble sodium salt. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The 4-fluoro-2-methylbenzoic acid will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 60-75%

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood due to the use of concentrated acids and high pressures.

  • The use of a high-pressure autoclave requires proper training and safety precautions.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Stage 2: Conversion of 4-Fluoro-2-methylbenzoic Acid to 4-Fluoro-2-methylbenzonitrile

This transformation is typically achieved in two steps: formation of the primary amide followed by dehydration.

Protocol 2A: Amide Formation via an Acyl Chloride Intermediate

Materials and Reagents:

  • 4-Fluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Aqueous ammonia (28-30%)

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer with a heating mantle

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation: To a solution of 4-fluoro-2-methylbenzoic acid in anhydrous DCM or toluene, add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-fluoro-2-methylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

  • Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it to a stirred, ice-cold solution of concentrated aqueous ammonia. A white precipitate of 4-fluoro-2-methylbenzamide will form.

  • Isolation and Purification: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry it thoroughly.

Protocol 2B: Dehydration of 4-Fluoro-2-methylbenzamide

Materials and Reagents:

  • 4-Fluoro-2-methylbenzamide

  • Phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-fluoro-2-methylbenzamide in an anhydrous solvent.

  • Dehydration: Add the dehydrating agent (e.g., 1.1 equivalents of POCl₃) portion-wise or dropwise while stirring.

  • Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-fluoro-2-methylbenzonitrile can be purified by vacuum distillation or column chromatography.

Expected Yield (from amide): 80-95%

Stage_2_Workflow cluster_0 Protocol 2A: Amide Formation cluster_1 Protocol 2B: Dehydration Acid 4-Fluoro-2-methylbenzoic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl₂ Amide 4-Fluoro-2-methylbenzamide AcylChloride->Amide NH₄OH Amide_Dehydration 4-Fluoro-2-methylbenzamide Nitrile 4-Fluoro-2-methylbenzonitrile Amide_Dehydration->Nitrile POCl₃ or P₂O₅

Caption: Workflow for the conversion of the carboxylic acid to the nitrile.

Alternative Synthetic Strategies

While the primary route is the most established, other potential strategies are worth considering, though they may present their own unique challenges.

A. Nucleophilic Aromatic Substitution (SNAr)

A direct displacement of the fluorine atom by a cyanide nucleophile is a theoretically possible route. For a nucleophilic aromatic substitution to be efficient, the aromatic ring needs to be activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group.[3] The trifluoromethyl group is electron-withdrawing, which would activate the ring towards nucleophilic attack. Fluorine is also an excellent leaving group in SNAr reactions.[3][4]

Proposed Reaction:

This compound + NaCN/KCN → 4-cyano-2-methylbenzotrifluoride + NaF/KF

Challenges:

  • The trifluoromethyl group, while electron-withdrawing, may not provide sufficient activation for the reaction to proceed under mild conditions.

  • High temperatures and polar aprotic solvents (e.g., DMF, DMSO) would likely be required.

  • This route would produce 4-cyano-2-methylbenzotrifluoride, not the target molecule. A subsequent conversion of the trifluoromethyl group would still be necessary.

B. Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[5][6][7][8][9] This would require the presence of an amino group on the starting material.

Hypothetical Route:

  • Nitration: Introduction of a nitro group onto the this compound ring. The directing effects of the existing substituents would need to be carefully considered.[10]

  • Reduction: Reduction of the nitro group to an amine.[11]

  • Diazotization and Cyanation (Sandmeyer): Conversion of the amine to a diazonium salt, followed by reaction with a copper(I) cyanide to install the nitrile group.[5][6][7][8][9]

Challenges:

  • This is a multi-step process that increases complexity and potentially lowers the overall yield.

  • The regioselectivity of the initial nitration step could be problematic, leading to a mixture of isomers.

  • This route would still leave the trifluoromethyl group intact, again not leading to the desired final product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₈H₆F₄178.13~145-147-
4-Fluoro-2-methylbenzoic acidC₈H₇FO₂154.14-174-177
4-Fluoro-2-methylbenzonitrileC₈H₆FN135.14~210-21249-52

Conclusion

The synthesis of 4-fluoro-2-methylbenzonitrile from this compound is most practically achieved through a two-stage process involving the hydrolysis of the trifluoromethyl group to a carboxylic acid, followed by the conversion of the acid to the desired nitrile. While this route involves harsh conditions in the initial hydrolysis step, it relies on well-understood and scalable chemical transformations. Alternative routes, such as nucleophilic aromatic substitution or a Sandmeyer reaction-based approach, are less direct for obtaining the target molecule and present significant synthetic challenges. The protocols detailed in this guide provide a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate.

References

Application Note & Protocol: Advancements in Metal-Free Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, profoundly enhancing molecular properties such as metabolic stability and binding affinity. The imperative for greener, more efficient synthetic methodologies has catalyzed a shift away from traditional metal-catalyzed approaches towards innovative metal-free alternatives. This guide provides an in-depth exploration of contemporary metal-free trifluoromethylation strategies, focusing on photoredox catalysis and the application of hypervalent iodine reagents. Detailed protocols and mechanistic insights are presented to empower researchers in the practical application of these cutting-edge techniques.

Introduction: The Significance of the Trifluoromethyl Group and the Rise of Metal-Free Synthesis

The trifluoromethyl group's potent electron-withdrawing nature and high lipophilicity frequently lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. Historically, the synthesis of trifluoromethylated compounds has been dominated by metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to cost, toxicity of residual metals, and complex purification protocols.

In response, the field of organic synthesis has witnessed a surge in the development of metal-free trifluoromethylation reactions. These advanced methodologies often rely on the generation of trifluoromethyl radicals (•CF3) or electrophilic trifluoromethylating agents under mild conditions.[1] Key reagents in this arena include hypervalent iodine compounds like Togni's and Umemoto's reagents, and radical precursors such as sodium triflinate (Langlois reagent).[2][3]

Core Metal-Free Trifluoromethylation Methodologies

This application note will detail two of the most versatile and widely adopted metal-free strategies:

  • Visible-Light Photoredox Catalysis: This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, using organic photosensitizers to generate trifluoromethyl radicals from stable precursors.[4][5][6][7]

  • Hypervalent Iodine Reagents: Compounds such as Togni's reagents function as potent electrophilic trifluoromethylating agents, enabling the direct installation of the CF3 group onto a diverse range of nucleophiles.[2][8][9]

Photoredox-Catalyzed Hydrotrifluoromethylation of Alkenes

Mechanistic Rationale

Visible-light photoredox catalysis offers a mild and efficient pathway for radical generation. In this process, an organic photosensitizer, such as Eosin Y, absorbs visible light and enters an excited state.[10][11] This excited photosensitizer can then engage in a single-electron transfer with a trifluoromethyl source like the Langlois reagent (CF3SO2Na), producing a trifluoromethyl radical.[3][12] This radical subsequently adds to an alkene. The resulting carbon-centered radical is then reduced and protonated, yielding the hydrotrifluoromethylated product.[13][14][15]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification A 1. Combine alkene, CF3SO2Na (Langlois reagent), and a photosensitizer (e.g., Eosin Y) in a reaction vessel. B 2. Add a suitable solvent (e.g., DMSO) and a proton source (e.g., water). A->B C 3. Seal the vessel and thoroughly degas the mixture (e.g., with nitrogen or argon). B->C D 4. Position the reaction vessel near a visible light source (e.g., blue LEDs). C->D E 5. Irradiate the stirred mixture for the designated time at ambient temperature. D->E F 6. Quench the reaction as needed. E->F G 7. Perform an aqueous work-up and extract the product with an organic solvent. F->G H 8. Dry the combined organic layers and concentrate under reduced pressure. G->H I 9. Purify the crude product via column chromatography. H->I

Caption: A generalized workflow for photoredox-catalyzed hydrotrifluoromethylation.

Detailed Protocol: Hydrotrifluoromethylation of Styrene

Materials:

  • Styrene (1.0 mmol, 1.0 equiv)

  • Sodium triflinate (CF3SO2Na, 1.5 mmol, 1.5 equiv)

  • Eosin Y (0.02 mmol, 2 mol%)

  • Dimethyl sulfoxide (DMSO), 5 mL

  • Water (H2O), 1 mL

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • In a Schlenk tube, combine styrene (104 mg, 1.0 mmol), sodium triflinate (234 mg, 1.5 mmol), and Eosin Y (13 mg, 0.02 mmol).

  • Add DMSO (5 mL) and water (1 mL) to the tube.

  • Seal the tube and degas the mixture by subjecting it to three freeze-pump-thaw cycles.

  • Place the reaction tube approximately 5 cm from a blue LED light source and commence vigorous stirring.

  • Irradiate the reaction for 12 hours at room temperature, monitoring its progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with 20 mL of water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain (3,3,3-trifluoropropyl)benzene.

Data Summary
EntryAlkene SubstrateYield (%)
1Styrene85-95%
24-Methylstyrene82-92%
34-Chlorostyrene78-88%
41-Octene75-85%

Electrophilic Trifluoromethylation of Thiols with Hypervalent Iodine Reagents

Mechanistic Rationale

Hypervalent iodine reagents, particularly Togni's reagents, are effective for the electrophilic trifluoromethylation of a wide array of nucleophiles.[16][17] The generally accepted mechanism for the trifluoromethylation of thiols involves the nucleophilic attack of the thiol (or thiolate) on the iodine center of the Togni reagent.[18][19][20] This is followed by a reductive elimination step that transfers the trifluoromethyl group to the sulfur atom.[19][20] The reaction is often facilitated by a mild base, which deprotonates the thiol to enhance its nucleophilicity.

Reaction Mechanism Diagram

G Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate  -H⁺ (Base) Intermediate [Intermediate Complex] Thiolate->Intermediate + Togni Reagent Togni Togni Reagent Togni->Intermediate Product R-SCF₃ Intermediate->Product Reductive Elimination Byproduct Iodine Byproduct Intermediate->Byproduct Base Base HB H-Base⁺ Base->HB + H⁺

Caption: Proposed mechanism for the trifluoromethylation of thiols using a Togni reagent.

Detailed Protocol: Trifluoromethylation of Thiophenol

Materials:

  • Thiophenol (1.0 mmol, 1.0 equiv)

  • Togni Reagent II (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K2CO3, 1.5 mmol, 1.5 equiv)

  • Acetonitrile (CH3CN), 5 mL

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add thiophenol (110 mg, 1.0 mmol), Togni Reagent II (348 mg, 1.1 mmol), and potassium carbonate (207 mg, 1.5 mmol).

  • Add 5 mL of acetonitrile to the flask.

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield (trifluoromethylthio)benzene.

Data Summary
EntryThiol SubstrateYield (%)
1Thiophenol95%
24-Methylthiophenol92%
34-Chlorothiophenol96%
41-Dodecanethiol88%

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following points are critical:

  • Reaction Monitoring: Consistent monitoring of the reaction progress via analytical techniques such as TLC, GC-MS, or LC-MS is essential to determine the optimal reaction time and minimize byproduct formation.

  • Reagent Quality: The purity of all reagents, especially the trifluoromethylating agent, is crucial for achieving high yields and preventing side reactions.

  • Inert Atmosphere: For reactions that are sensitive to oxygen or moisture, such as many photoredox-catalyzed processes, maintaining an inert atmosphere with nitrogen or argon is vital for reproducibility.

Conclusion

Metal-free trifluoromethylation reactions have become indispensable tools in contemporary organic synthesis. The methodologies presented here, namely visible-light photoredox catalysis and the use of hypervalent iodine reagents, provide mild, efficient, and broadly applicable alternatives to conventional metal-catalyzed methods. A thorough understanding of the underlying mechanisms and adherence to the detailed protocols will enable researchers to effectively incorporate the trifluoromethyl moiety into a wide range of organic molecules, thereby advancing innovation in drug discovery and materials science.

References

Continuous-Flow Synthesis of Fluorinated Nitroaromatics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitroaromatic compounds are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making them highly valuable in drug discovery.[1] However, traditional batch nitration of fluorinated aromatics is often fraught with challenges, including poor regioselectivity, harsh reaction conditions, and significant safety concerns due to the highly exothermic nature of the reaction.[2][3]

Continuous-flow chemistry has emerged as a powerful technology to overcome these limitations. By performing reactions in microreactors or flow channels, it offers superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to improved reaction yields, higher selectivity, and significantly enhanced safety profiles by minimizing the volume of hazardous reagents at any given time.[4] This document provides detailed application notes and experimental protocols for the continuous-flow synthesis of various fluorinated nitroaromatics, offering a practical guide for researchers in the field.

Application Notes

Advantages of Continuous-Flow Nitration

Continuous-flow systems offer several key advantages over traditional batch reactors for the nitration of fluorinated aromatic compounds:

  • Enhanced Safety: The small internal volume of microreactors dramatically reduces the risk associated with highly exothermic nitration reactions.[4] This minimizes the potential for thermal runaway and explosions, which are significant concerns in batch processing.[3]

  • Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling precise control over the reaction temperature. This is critical for controlling selectivity and preventing the formation of unwanted byproducts.[4]

  • Improved Yield and Selectivity: The rapid mixing and precise control of stoichiometry and residence time in continuous-flow systems often lead to higher yields and better regioselectivity compared to batch reactions.[5]

  • Rapid Process Optimization: Flow chemistry allows for the rapid screening of reaction conditions, such as temperature, residence time, and reagent ratios, significantly accelerating process development and optimization.

  • Scalability: Scaling up production in a continuous-flow system can often be achieved by simply extending the operation time or by "numbering up" – running multiple reactors in parallel.[6]

Key Reaction Parameters

The successful continuous-flow synthesis of fluorinated nitroaromatics depends on the careful control of several key parameters:

  • Nitrating Agent: The choice of nitrating agent is crucial. While classic mixed acid systems (HNO₃/H₂SO₄) are most common, other reagents can be employed to fine-tune reactivity and selectivity.[4]

  • Reaction Temperature: Temperature has a significant impact on reaction rate and selectivity. The superior heat transfer in flow reactors allows for operations at temperatures that might be unsafe in batch mode.

  • Residence Time: The time the reactants spend in the reactor is a critical parameter that can be precisely controlled by adjusting the flow rate and reactor volume.

  • Molar Ratios: The stoichiometry of the reactants can be accurately controlled by adjusting the relative flow rates of the reagent streams.

  • Solvent: The choice of solvent can influence the solubility of reactants and impact the reaction kinetics. In some cases, solvent-free conditions can be achieved in flow reactors.

Experimental Protocols

This section provides detailed protocols for the continuous-flow synthesis of specific fluorinated nitroaromatic compounds.

Protocol 1: Continuous-Flow Nitration of 3-Fluorobenzotrifluoride

This protocol describes the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]

Materials:

  • 3-Fluorobenzotrifluoride

  • Nitric Acid (fuming, ≥90%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Two high-pressure syringe pumps

  • T-mixer (e.g., PFA or glass)

  • Coil reactor (e.g., PFA tubing of a defined length and internal diameter) immersed in a temperature-controlled bath

  • Back-pressure regulator

  • Collection flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of 3-fluorobenzotrifluoride in dichloromethane.

    • Solution B: Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • System Setup:

    • Assemble the continuous-flow system as shown in the workflow diagram below.

    • Prime the pumps and lines with the respective solvents.

    • Set the temperature of the coil reactor bath to the desired reaction temperature.

  • Reaction:

    • Pump Solution A and Solution B into the T-mixer at the desired flow rates to achieve the target molar ratio and residence time.

    • The reaction mixture flows through the coil reactor where the nitration takes place.

    • The product stream passes through the back-pressure regulator and is collected in a flask containing ice-cold water to quench the reaction.

  • Workup and Purification:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to obtain the desired 5-fluoro-2-nitrobenzotrifluoride.

Quantitative Data:

SubstrateMolar Ratio (Substrate:HNO₃:H₂SO₄)Temperature (°C)Residence Time (s)Yield (%)Reference
3-Fluorobenzotrifluoride1:3.77:0.820-96.4[8]

Note: The original source did not specify the residence time.

Workflow Diagram:

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Quench & Collection PumpA Syringe Pump A (3-Fluorobenzotrifluoride in DCM) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Nitrating Mixture) PumpB->Mixer Reactor Coil Reactor (Temperature Controlled) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quench (Ice Water) BPR->Quench

Continuous-flow nitration of 3-fluorobenzotrifluoride.
Protocol 2: Continuous-Flow Nitration of Trifluoromethoxybenzene

This protocol outlines the synthesis of nitro-trifluoromethoxybenzene isomers.

Materials:

  • Trifluoromethoxybenzene

  • Nitric Acid (fuming)

  • Sulfuric Acid (98%)

  • Deionized Water

  • Standard workup and purification reagents

Equipment:

  • Similar to Protocol 1, utilizing a microchannel reactor.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of trifluoromethoxybenzene.

    • Prepare the nitrating mixture of fuming nitric acid and sulfuric acid.

  • System Setup and Reaction:

    • Follow the general procedure outlined in Protocol 1, adapting the flow rates and temperature as specified in the table below.

  • Workup and Purification:

    • Perform a standard aqueous workup followed by purification to isolate the product isomers.

Quantitative Data:

SubstrateMolar Ratio (Substrate:HNO₃)H₂SO₄ Strength (%)Temperature (°C)Residence Time (s)Conversion (%)p-isomer Selectivity (%)Reference
Trifluoromethoxybenzene1:1.598012099.698.13[6]

Workflow Diagram:

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection Pump1 Pump 1 (Trifluoromethoxybenzene) Microreactor Microchannel Reactor (Temperature Controlled) Pump1->Microreactor Pump2 Pump 2 (Mixed Acid) Pump2->Microreactor Collection Product Collection Microreactor->Collection

Continuous-flow nitration of trifluoromethoxybenzene.

Summary of Quantitative Data for Continuous-Flow Nitration of Fluorinated Aromatics

SubstrateNitrating SystemTemperature (°C)Residence TimeConversion (%)Yield (%)Key FindingsReference(s)
3-FluorobenzotrifluorideHNO₃/H₂SO₄0Not Specified-96.4High yield of 5-fluoro-2-nitrobenzotrifluoride.[8]
Trifluoromethoxybenzenefuming HNO₃/H₂SO₄0120 s99.6-High conversion and selectivity to the para-isomer.[6]
3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acidHNO₃/H₂SO₄35220 s83.03-Optimized conditions for the synthesis of an acifluorfen precursor.[5][8]
p-Difluorobenzenefuming HNO₃Not Specified2 min-98High yield achieved in a short reaction time.[5]

Safety Considerations

While continuous-flow chemistry significantly enhances the safety of nitration reactions, it is crucial to adhere to strict safety protocols:

  • Material Compatibility: Ensure all components of the flow system (reactors, tubing, connectors) are compatible with the corrosive nitrating agents.

  • Pressure Monitoring: Use a back-pressure regulator to maintain a stable system pressure and prevent phase changes.

  • Leak Detection: Regularly inspect the system for leaks, especially when working with hazardous and corrosive materials.

  • Proper Quenching: Always have a quenching solution readily available to immediately neutralize the reaction upon collection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct all experiments in a well-ventilated fume hood.

Conclusion

The continuous-flow synthesis of fluorinated nitroaromatics offers a safer, more efficient, and highly controllable alternative to traditional batch methods.[4] By carefully selecting and controlling the reaction parameters, researchers can achieve high yields and selectivities for a wide range of valuable compounds. The protocols and data presented in this document serve as a starting point for the development and optimization of continuous-flow nitration processes in the laboratory and for potential scale-up. The adoption of this technology is poised to accelerate innovation in the fields of drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-fluoro-2-methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a liquid at room temperature, are fractional distillation and preparative gas chromatography (GC). For solid derivatives or related compounds like 4-fluoro-2-methylbenzoic acid, recrystallization is a common and effective method.[1]

Q2: How can I remove isomeric impurities?

A2: Isomeric impurities, such as 2-fluoro-4-methylbenzotrifluoride, can be challenging to separate due to similar physical properties.

  • Fractional Distillation: A high-efficiency distillation column (e.g., Vigreux or packed column) is often required. The separation is dependent on a sufficient difference in boiling points between the isomers.

  • Preparative Gas Chromatography (Prep-GC): This is a highly effective, albeit lower-throughput, method for separating compounds with very close boiling points.

  • Recrystallization (for solid derivatives): If the target compound can be converted to a solid derivative, recrystallization can be an excellent method for isomer separation, as different isomers often exhibit different solubilities in a given solvent system.[1]

Q3: What are the expected physical properties of this compound?

Purification Protocols & Data

Fractional Distillation Protocol

This protocol is a general guideline and should be adapted based on the specific impurities present and the scale of the reaction.

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude this compound, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Distillation:

    • Add boiling chips to the round-bottom flask.

    • Begin heating the flask gently.

    • Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize as the first fraction (lowest boiling point impurity) begins to distill.

    • Collect any low-boiling fractions in a separate receiving flask.

    • The temperature will then rise again and stabilize at the boiling point of the desired product. Collect this fraction in a clean, pre-weighed receiving flask. A patent for a similar compound, 2-bromo-5-fluorobenzotrifluoride, suggests a rectification step at 110-140°C under reduced pressure (40mmHg).[3]

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A typical purity for a commercially available related compound is ≥97.5%.[4]

Recrystallization Protocol (for solid derivatives)

If your synthesis route involves a solid intermediate like 4-fluoro-2-methylbenzoic acid, recrystallization is an effective purification method.[1]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For related acidic compounds, solvents such as toluene, benzene, ethyl acetate, chloroform, or mixtures have been used.[1] For neutral compounds, a mixture like toluene and hexane can be effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Summary

Table 1: Physical Properties of Related Benzotrifluoride Compounds

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
4-MethylbenzotrifluorideC8H7F3129[2]1.144 (at 25°C)[2]1.426[2]
2-Fluoro-5-nitrobenzotrifluorideC7H3F4NO2105-110 (at 25 mmHg)[7]1.522 (at 25°C)[7]1.465[7]
2-Bromo-5-fluorobenzotrifluorideC7H3BrF4110-120 (at 40 mmHg)[3]Not AvailableNot Available

Table 2: Solvent Systems for Recrystallization of Related Compounds

Compound TypeSolvent SystemReference
Benzonitrile DerivativeToluene and Hexane[6][6]
Benzoic Acid DerivativeToluene, Benzene, Ethyl Acetate, or Chloroform[1][1]
Benzoylacetonitrile DerivativeAlcohol and a small molecule alkane[8][8]

Troubleshooting Guides

Issue 1: Low Purity After Distillation

Caption: Troubleshooting low purity in distillation.

Issue 2: Poor Yield or No Crystals During Recrystallization

Caption: Troubleshooting poor recrystallization yield.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (this compound) Analysis1 Initial Purity Analysis (e.g., GC, NMR) Crude->Analysis1 Decision Primary Impurities? Analysis1->Decision Distil Fractional Distillation Decision->Distil High boiling / Non-volatile PrepGC Preparative GC Decision->PrepGC Close-boiling isomers Analysis2 Purity Analysis of Fractions Distil->Analysis2 PrepGC->Analysis2 Pure Pure Product (>98%) Analysis2->Pure Meets Spec Impure Impure Fractions Analysis2->Impure Below Spec Repurify Re-purify or Discard Impure->Repurify

Caption: General purification workflow.

References

How to improve yield in reactions with 4-fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoro-2-methylbenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this compound.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a common reaction for fluorinated aromatic compounds. The electron-withdrawing trifluoromethyl group and the fluorine atom activate the benzene ring for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in SNAr reactions with this compound?

A1: A variety of nucleophiles can be employed, including amines (primary and secondary), alkoxides, and thiols. The choice of nucleophile will depend on the desired product.

Q2: Which solvent is optimal for SNAr reactions with this substrate?

A2: Polar aprotic solvents are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).

Q3: What is the role of the base in these reactions?

A3: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base should be compatible with the starting materials and solvent.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficiently activated nucleophile. 2. Reaction temperature too low. 3. Inappropriate solvent.1. Use a stronger base to deprotonate the nucleophile. 2. Increase the reaction temperature. Microwave irradiation can sometimes accelerate the reaction.[1] 3. Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of Side Products 1. Over-reaction or reaction at other sites. 2. Decomposition of starting material or product at high temperatures.1. Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS. 2. Consider a lower reaction temperature for a longer duration.
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product is highly soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion. 2. Extract with a more polar organic solvent or perform multiple extractions.
Experimental Protocol: General Procedure for Amination
  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound can be challenging due to the presence of the acidic benzylic protons and the strong C-F bond. However, under carefully controlled conditions, it is possible.

Frequently Asked Questions (FAQs)

Q1: Is it possible to form a Grignard reagent from this compound?

A1: Direct formation of a Grignard reagent from an aryl fluoride is difficult due to the high strength of the C-F bond.[2] It is often more practical to introduce a more reactive halogen (e.g., bromine or iodine) at a different position on the ring if a Grignard reaction is desired. However, for related bromo- or iodo-derivatives, Grignard formation is a standard procedure.

Q2: What are the key considerations for a successful Grignard reaction?

A2: Strict anhydrous conditions are critical. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Grignard Reagent Fails to Form 1. Presence of moisture in the reaction setup. 2. Inactive magnesium turnings.1. Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvents. 2. Activate the magnesium turnings using a small crystal of iodine or 1,2-dibromoethane.
Low Yield of the Desired Product 1. Wurtz-type coupling as a side reaction. 2. The Grignard reagent is reacting with the starting material.1. Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Use a slight excess of magnesium.
Experimental Protocol: General Procedure for Grignard Reaction (with a corresponding bromo-analogue)
  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the aryl bromide (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension.

  • Maintain a gentle reflux during the addition.

  • After the addition is complete, continue to reflux for an additional 1-2 hours until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C and slowly add the electrophile.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom of this compound can potentially participate in these reactions, although C-F bond activation is generally more challenging than that of C-Br or C-I bonds. More commonly, a bromo or iodo derivative is used.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used directly in Suzuki-Miyaura coupling?

A1: Direct coupling involving the C-F bond is challenging and often requires specialized catalysts and conditions.[3][4] It is more common to use a derivative of this compound where a bromo or iodo group is present at the desired coupling position.

Q2: What are the key components of a Suzuki-Miyaura coupling reaction?

A2: The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), a boronic acid or boronate ester as the coupling partner, and a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures).

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield or No Reaction 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Decomposition of the boronic acid.1. Use a fresh batch of catalyst or consider a different palladium-ligand system.[5] 2. Screen different bases and solvent systems. An aqueous base is often effective. 3. Use the boronic acid as soon as it is obtained or use a more stable boronate ester.
Formation of Homocoupling Byproducts 1. Reaction temperature is too high. 2. Presence of oxygen in the reaction.1. Lower the reaction temperature. 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (with a corresponding bromo-analogue)
  • In a reaction vessel, combine the aryl bromide (1.0 eq.), the boronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

IV. Visualizing Reaction Workflows

General Workflow for Reaction Optimization

G General Workflow for Reaction Optimization A Define Reaction: Substrate, Reagent, Desired Product B Initial Condition Screening: Solvent, Base, Temperature A->B C Monitor Progress: TLC, LC-MS, GC-MS B->C D Analyze Results: Yield, Purity, Byproducts C->D E Low Yield / No Reaction D->E Problem F Side Product Formation D->F Problem G High Yield & Purity D->G Success H Modify Conditions: Stronger Base/New Solvent/Higher Temp. E->H I Modify Conditions: Lower Temp./Different Catalyst/Shorter Time F->I J Proceed to Scale-up G->J H->B I->B

Caption: A logical workflow for optimizing chemical reactions.

Decision Tree for Troubleshooting Low Yield

G Troubleshooting Low Yield A Low Yield Observed B Starting Material Recovered? A->B C Yes B->C D No B->D E Increase Temperature or Use Stronger Reagents C->E F Check for Byproducts D->F G Byproducts Present F->G H No Significant Byproducts F->H I Optimize Conditions to Minimize Side Reactions G->I J Consider Product Decomposition or Volatility H->J

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Fluoro-2-methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of 4-fluoro-2-methylbenzotrifluoride and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound isomer and high yield of the 2-fluoro-4-methylbenzotrifluoride isomer. The primary cause is the directing effect of the substituents on the aromatic ring during electrophilic aromatic substitution, such as in a Friedel-Crafts acylation. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This leads to a mixture of isomers.[1]Modify Reaction Conditions: - Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.- Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the ortho/para ratio. Experiment with different catalysts or catalyst concentrations.[2][3]- Solvent: The polarity of the solvent can affect the transition state energies of the ortho and para attack, thereby influencing the product ratio.
Presence of unexpected, high-molecular-weight byproducts. This could be due to polyalkylation if a Friedel-Crafts alkylation route is used, or biaryl coupling during a trifluoromethylation step.For Friedel-Crafts: - Use an acylation reaction followed by reduction (e.g., Wolff-Kishner or Clemmensen) instead of direct alkylation to avoid polyalkylation. Acylation deactivates the ring to further substitution.[4]For Trifluoromethylation: - Optimize the catalyst and reaction time to minimize side reactions.
Formation of a dark, tarry substance in the reaction mixture. Polymerization of starting materials or products can occur, especially under harsh acidic conditions or at elevated temperatures.- Temperature Control: Maintain a consistent and appropriate reaction temperature.- Purity of Reagents: Ensure that all starting materials and solvents are pure and anhydrous.- Reaction Time: Avoid unnecessarily long reaction times.
Incomplete reaction, with significant amounts of starting material remaining. Insufficient catalyst activity, low reaction temperature, or a deactivated starting material can lead to incomplete conversion.- Catalyst: Ensure the Lewis acid catalyst is fresh and anhydrous. Consider using a stronger Lewis acid if necessary.- Temperature and Time: Gradually increase the reaction temperature or extend the reaction time while monitoring the progress by TLC or GC-MS.- Reagent Stoichiometry: Verify the correct stoichiometry of all reagents.
Difficulty in separating the desired isomer from the reaction mixture. The boiling points or chromatographic behavior of the ortho and para isomers can be very similar, making separation challenging.- Chromatography: Use a high-resolution chromatography technique, such as preparative HPLC or a long GC column, to improve separation.- Crystallization: Fractional crystallization can be an effective method for separating isomers if the product is a solid and a suitable solvent system is found.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when synthesizing this compound via a Friedel-Crafts reaction?

A1: The most significant side reaction is the formation of the undesired regioisomer, 2-fluoro-4-methylbenzotrifluoride. This occurs because both the fluorine and methyl substituents on the starting material (m-fluorotoluene) direct incoming electrophiles to the ortho and para positions.[1] Depending on the specific reaction conditions, you may also encounter small amounts of other isomers or poly-acylated/alkylated products.

Q2: How can I minimize the formation of the ortho isomer (2-fluoro-4-methylbenzotrifluoride)?

A2: While completely eliminating the formation of the ortho isomer is challenging, you can often favor the formation of the desired para isomer. Generally, steric hindrance plays a role, and using a bulkier acylating agent or catalyst complex can sometimes increase the proportion of the para product. Additionally, optimizing the reaction temperature and the choice of Lewis acid catalyst can influence the regioselectivity.[2][3]

Q3: Are there alternative synthesis routes that can avoid the isomer issue?

A3: Yes, alternative routes can provide better regioselectivity. One approach is to start with a precursor that already has the desired substitution pattern. For example, a Grignard reaction using 2-bromo-5-fluorobenzotrifluoride followed by reaction with a methylating agent can be a viable route. However, this route may have its own set of side reactions, such as Wurtz coupling.

Q4: What analytical methods are best for identifying and quantifying the isomers and other byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile components of your reaction mixture, including the desired product and its isomers.[6] For quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often used. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is also crucial for structural elucidation and can be used for quantitative analysis.[7]

Q5: My trifluoromethylation step is giving a low yield. What could be the problem?

A5: Low yields in trifluoromethylation reactions can be due to several factors. The choice of trifluoromethylating agent (e.g., a Togni reagent, Umemoto reagent, or CF₃SO₂Na) and the catalyst (often copper-based) are critical.[8][9] Ensure that your reagents are pure and the reaction is performed under the recommended conditions (e.g., inert atmosphere, specific temperature). The nature of the leaving group on your aromatic precursor also plays a significant role.

Experimental Protocols

Representative Protocol for Friedel-Crafts Acylation of m-Fluorotoluene

This protocol is a representative example for the synthesis of the ketone precursor to this compound and is based on similar reported procedures.[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred suspension, maintaining the temperature below 10°C.

  • Addition of Substrate: After the addition of the anhydride is complete, add m-fluorotoluene (1.0 eq) dropwise, again keeping the temperature below 10°C.

  • Reaction: After the addition of m-fluorotoluene, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by cold dilute hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of ketone isomers, can then be purified by fractional distillation or column chromatography.

  • Reduction: The purified ketone can then be reduced to the corresponding -CF₂- group via a standard procedure like the Wolff-Kishner or Clemmensen reduction to yield the final product.

Visualizations

Logical Workflow for Troubleshooting Isomer Formation

G Troubleshooting Isomer Formation start High percentage of undesired ortho isomer observed check_temp Was the reaction temperature too high? start->check_temp check_catalyst Is the Lewis acid catalyst optimal? start->check_catalyst check_solvent Was the solvent appropriate? start->check_solvent lower_temp Action: Lower the reaction temperature check_temp->lower_temp change_catalyst Action: Experiment with a different Lewis acid or concentration check_catalyst->change_catalyst change_solvent Action: Test solvents with different polarities check_solvent->change_solvent end Improved para/ortho ratio lower_temp->end change_catalyst->end change_solvent->end G Friedel-Crafts Acylation Pathways start m-Fluorotoluene + Trifluoroacetic Anhydride + AlCl₃ intermediate Acylium Ion Intermediate start->intermediate para_attack Electrophilic attack at para position intermediate->para_attack Sterically less hindered ortho_attack Electrophilic attack at ortho position intermediate->ortho_attack Sterically more hindered desired_product Desired Product: 4-Fluoro-2-methylacetophenone precursor para_attack->desired_product side_product Side Product: 2-Fluoro-4-methylacetophenone precursor ortho_attack->side_product

References

Technical Support Center: Optimizing Suzuki Coupling for 4-fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving 4-fluoro-2-methylbenzotrifluoride. Given its electron-deficient nature and the presence of a trifluoromethyl group, this substrate can present unique challenges. This guide offers structured advice to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may be encountered when performing Suzuki coupling with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?

Answer: Low yields with this substrate are often due to its electronic properties. The electron-withdrawing trifluoromethyl and fluoro groups can impact the oxidative addition step of the catalytic cycle.[1][2] Here are the primary factors to investigate:

  • Sub-optimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient substrate.[3] More active catalyst systems are often required.

  • Catalyst Deactivation: The presence of impurities or coordinating functional groups can poison the palladium catalyst.[4]

  • Inefficient Transmetalation: The choice of base and solvent can significantly affect the transmetalation step.

  • Protodeboronation of the Boronic Acid/Ester: This side reaction, where the boronic acid is replaced by a hydrogen atom, can reduce the amount of coupling partner available.[3][5]

Question 2: What catalyst and ligand should I choose for coupling with this compound?

Answer: For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are generally recommended to facilitate the oxidative addition and reductive elimination steps.[1][6] Consider using modern catalyst systems:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for challenging Suzuki couplings.[6]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective for these types of substrates.[6]

  • Precatalysts: Using a well-defined palladium precatalyst (e.g., an XPhos-ligated palladacycle) can ensure the generation of the active Pd(0) species.[6]

Question 3: My reaction is producing significant amounts of homocoupling product from the boronic acid. How can I minimize this?

Answer: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can oxidize the boronic acid.[6]

  • Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[5][6]

  • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling.[3]

  • Control Catalyst Loading: In some cases, excessive catalyst loading can promote homocoupling. Try reducing the catalyst loading incrementally.[3]

Question 4: I suspect protodeboronation is occurring with my boronic acid. What can I do to prevent this?

Answer: Protodeboronation is a common side reaction, especially with certain boronic acids.

  • Switch to a Boronic Ester: As mentioned, boronic esters (e.g., pinacol esters) are more stable towards protodeboronation.[3][5]

  • Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and release the boronic acid slowly under the reaction conditions, which can minimize side reactions.[3]

  • Choice of Base: The choice of base can influence the rate of protodeboronation. Sometimes a weaker base or anhydrous conditions can be beneficial.

Frequently Asked Questions (FAQs)

What is the recommended starting catalyst loading for this reaction?

A good starting point for catalyst loading is typically between 0.5 and 2.5 mol% of the palladium precatalyst.[7] However, this may need to be optimized for your specific reaction.

Which base is most suitable for the Suzuki coupling of this compound?

Strong inorganic bases are often required for challenging couplings. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[5][6] The choice of base is highly dependent on the specific substrates and solvent system.

What solvent system should I use?

A mixture of an organic solvent and water is common for Suzuki reactions. A popular choice is a 4:1 to 10:1 ratio of 1,4-dioxane to water.[8] Toluene with an aqueous base is also a common system.[2]

At what temperature should I run the reaction?

Reaction temperatures for Suzuki couplings can range from room temperature to over 100 °C. For challenging substrates like this compound, heating is typically required, often in the range of 80-110 °C.[6][8]

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst System Screening

Catalyst (Precatalyst)LigandBaseSolventTemperature (°C)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O (4:1)100
XPhos Pd G3 (1 mol%)-Cs₂CO₃ (2 equiv.)1,4-Dioxane/H₂O (10:1)110
Pd₂(dba)₃ (1 mol%)RuPhos (2 mol%)K₂CO₃ (2 equiv.)THF/H₂O (4:1)80
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃ (2 equiv.)DME/H₂O (4:1)90

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound derivative (e.g., 1-bromo-4-fluoro-2-methylbenzotrifluoride) (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 10:1 ratio)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the this compound derivative, the arylboronic acid or ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound derivative) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic acid/ester) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Evaluate Catalyst System (Pd source and Ligand) Start->CheckCatalyst CheckBaseSolvent Screen Different Bases and Solvents Start->CheckBaseSolvent CheckPurity Check Starting Material Purity and Degassing Start->CheckPurity SideReactions Investigate Side Reactions (Homocoupling, Protodeboronation) Start->SideReactions UseBulkyLigands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) CheckCatalyst->UseBulkyLigands TryStrongerBase Try Stronger Base (e.g., K3PO4, Cs2CO3) CheckBaseSolvent->TryStrongerBase ThoroughDegassing Ensure Thorough Degassing CheckPurity->ThoroughDegassing UseBoronicEster Switch to Boronic Ester (Pinacol or MIDA) SideReactions->UseBoronicEster Success Improved Yield UseBulkyLigands->Success TryStrongerBase->Success ThoroughDegassing->Success UseBoronicEster->Success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Troubleshooting Reactions of 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving 4-fluoro-2-methylbenzotrifluoride. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with a this compound derivative showing low conversion?

A1: Low yields in Suzuki-Miyaura couplings, especially with electron-deficient substrates like those derived from this compound, can stem from several factors. The primary areas to investigate are the quality and stability of your reagents, the effectiveness of your catalyst system, and the reaction conditions. A common issue is the premature decomposition of the boronic acid or ester via protodeboronation, a side reaction where the boron moiety is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-deficient arylboronic acids.[1] Additionally, the efficiency of the palladium catalyst is critical; oxygen can deactivate the active Pd(0) species, and some phosphine ligands are prone to oxidation.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. What causes this and how can it be minimized?

A2: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or Pd(II) species.[2] This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state or if the reaction is not thoroughly degassed. To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere and consider using a Pd(0) source directly. Rigorous degassing of all solvents and reagents is crucial.

Q3: In a Buchwald-Hartwig amination, what are the key parameters to optimize for a substrate like this compound?

A3: For Buchwald-Hartwig aminations, the choice of ligand, base, and solvent are critical for success, especially with challenging substrates. The reactivity of the amine nucleophile plays a major role in ligand selection.[3][4] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but can be incompatible with base-sensitive functional groups.[3] In such cases, weaker inorganic bases like potassium phosphate or cesium carbonate may be more suitable, though this might require higher temperatures.[3] The solvent must be anhydrous and thoroughly degassed.

Q4: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on the fluorine of this compound?

A4: While the carbon-fluorine bond is strong, fluorine can be an effective leaving group in SNAr reactions if the aromatic ring is sufficiently activated by electron-withdrawing groups. The trifluoromethyl group at the para position to the fluorine atom in this compound is strongly electron-withdrawing, which should facilitate nucleophilic attack. The reaction's success will depend on the nucleophile's strength and the reaction conditions.

Q5: I am struggling to form the Grignard reagent from a bromo-derivative of this compound. What are the common pitfalls?

A5: Grignard reagent formation is highly sensitive to moisture and oxygen. All glassware must be rigorously dried, and anhydrous solvents are essential.[5] The surface of the magnesium turnings can become oxidized and inactive; activation with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[5] For challenging substrates, highly active "Rieke magnesium" may be required.[6]

Q6: My ortho-lithiation reaction is not proceeding as expected. What should I check?

A6: Incomplete lithiation can be due to several factors. The most common are inactive n-butyllithium (n-BuLi), the presence of moisture or other electrophilic impurities in the reaction, or solubility issues with the substrate at low temperatures.[7] It is crucial to use freshly titrated n-BuLi and ensure all glassware and solvents are scrupulously dry. If the substrate is not fully dissolved at -78 °C, this can hinder the reaction. Adding a co-solvent like TMEDA can sometimes help by breaking up n-BuLi aggregates and increasing its reactivity.[7]

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low conversion rates in Suzuki-Miyaura coupling reactions involving this compound derivatives.

The following table presents representative data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, which serves as a useful benchmark for evaluating catalyst systems for challenging substrates.[8]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos0.0005K₃PO₄Toluene/H₂O1002>99
Pd₂(dba)₃ / XPhos0.0025K₃PO₄MeOH/THFRT12~95
[Pd(IPr)(allyl)Cl]0.00125K₃PO₄MeOH/THFRT12~85
Pd/C (3%)3K₃PO₄Water1000.17100

Note: This data is for a model reaction and serves as a guide for catalyst selection. Optimal conditions for this compound derivatives may vary.

G start Low Conversion Observed reagent_check 1. Check Reagents & Atmosphere start->reagent_check conditions_check 2. Review Reaction Conditions reagent_check->conditions_check Reagents OK? sub_reagent Purity of aryl halide? Boronic acid stability? Solvent degassed & anhydrous? Inert atmosphere maintained? reagent_check->sub_reagent catalyst_check 3. Evaluate Catalyst System conditions_check->catalyst_check Conditions Correct? sub_conditions Correct temperature? Sufficient reaction time? Appropriate base? conditions_check->sub_conditions side_reactions 4. Analyze for Side Products catalyst_check->side_reactions Catalyst Active? sub_catalyst Fresh/active catalyst & ligand? Appropriate ligand for substrate? Sufficient catalyst loading? catalyst_check->sub_catalyst re_optimize Re-run Optimized Reaction side_reactions->re_optimize Side Reactions Minimized? sub_side_reactions Protodeboronation? Homocoupling? Dehalogenation? side_reactions->sub_side_reactions

Troubleshooting workflow for Suzuki-Miyaura reactions.
Low Yield in Buchwald-Hartwig Amination

This section provides guidance on optimizing Buchwald-Hartwig amination reactions.

The choice of ligand and base is highly dependent on the specific amine and aryl halide used. The following table provides a general guide for initial screening.

Amine TypeRecommended LigandsRecommended Bases
Primary AliphaticXPhos, RuPhosNaOtBu, K₃PO₄
Secondary AliphaticBrettPhos, t-BuXPhosNaOtBu, LHMDS
Aryl AminesXPhos, GPhosNaOtBu, Cs₂CO₃
Amides/CarbamatesJosiphos, t-BuXPhosK₂CO₃, K₃PO₄

Note: This is a general guideline. Empirical screening is often necessary to find the optimal combination for your specific substrates.

G start Low Yield Observed ligand_screen 1. Screen Ligands start->ligand_screen base_screen 2. Screen Bases ligand_screen->base_screen Ligand identified? sub_ligand Bulky, electron-rich monophosphines? Bidentate ligands? ligand_screen->sub_ligand solvent_temp_screen 3. Screen Solvent & Temperature base_screen->solvent_temp_screen Base identified? sub_base Strong base (NaOtBu)? Weaker base (K₃PO₄, Cs₂CO₃)? base_screen->sub_base optimized_run Run Optimized Reaction solvent_temp_screen->optimized_run Conditions optimized? sub_solvent_temp Aprotic polar (Dioxane, Toluene)? Temperature (80-110 °C)? solvent_temp_screen->sub_solvent_temp

Optimization workflow for Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Setting up an Inert Atmosphere Reaction

Many reactions involving this compound, particularly palladium-catalyzed couplings and organometallic reactions, are sensitive to air and moisture. A proper inert atmosphere is crucial for reproducible results.

Materials:

  • Reaction flask (e.g., Schlenk flask or three-necked round-bottom flask), flame- or oven-dried

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Balloon

  • Needles (one for gas inlet, one for outlet/vent)

  • Vacuum manifold (optional, but recommended)

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry. For highly sensitive reactions, oven-dry the glassware at >120 °C for several hours and allow it to cool in a desiccator, or flame-dry it under vacuum.[9] Place a magnetic stir bar in the reaction flask before drying.

  • Assembly: While the flask is still warm, seal it with a rubber septum.[9] Clamp the flask to a stand.

  • Purging the Flask (Balloon Method):

    • Fill a balloon with the inert gas. Attach a needle to the balloon inlet.

    • Insert the needle from the gas-filled balloon through the septum of the reaction flask.

    • Insert a second, "outlet" needle through the septum to serve as a vent.[9]

    • Allow the inert gas to flush through the flask for 5-10 minutes to displace the air.[9]

    • Remove the outlet needle first, then the inlet needle. The balloon will maintain a slight positive pressure of inert gas.

  • Purging the Flask (Vacuum/Backfill Method - More Rigorous):

    • Connect the sidearm of the Schlenk flask to a vacuum manifold.

    • Carefully evacuate the flask under vacuum.

    • Slowly backfill the flask with the inert gas.

    • Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[10]

  • Adding Reagents:

    • Solid reagents that are not air-sensitive can be added to the flask before purging.

    • Liquid reagents and solvents should be anhydrous and degassed. They can be added via syringe through the septum.

    • Air-sensitive solid reagents should be handled in a glovebox and added to the sealed, purged flask under a positive flow of inert gas.

Protocol 2: Representative Procedure for a Grignard Reaction with a Bromo-Derivative of a Benzotrifluoride

This protocol is adapted from procedures for related aryl halides and should be optimized for the specific derivative of this compound.

Materials:

  • 2-Bromo-5-fluorobenzotrifluoride (or other bromo-derivative)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Preparation: Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet, all under a positive pressure of argon or nitrogen.

  • Activation of Magnesium: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. The iodine color should fade as it reacts with the magnesium surface. Allow the flask to cool.

  • Grignard Formation:

    • Add anhydrous THF or diethyl ether via syringe to cover the magnesium.

    • Dissolve the bromo-derivative of this compound (1.0 equivalent) in anhydrous THF/ether in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the magnesium. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or gentle reflux until most of the magnesium has been consumed (typically 1-2 hours).

  • Reaction with Electrophile:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF/ether dropwise via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 4-fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-2-methylbenzotrifluoride. The following sections offer detailed methodologies and data for the removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurities are typically positional isomers formed during the synthesis process. The most common isomeric impurity is 2-fluoro-4-methylbenzotrifluoride. Other potential impurities include unreacted starting materials and byproducts from side reactions, depending on the synthetic route employed.

Q2: What methods can be used to analyze the purity of this compound?

A2: The purity of this compound is most commonly assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is effective for separating and identifying volatile impurities, including isomers, and providing semi-quantitative estimates of their levels.

  • ¹H and ¹⁹F NMR spectroscopy can be used to identify and quantify isomeric impurities by analyzing the distinct chemical shifts and coupling constants of the aromatic protons and fluorine atoms.

Q3: Which purification techniques are most effective for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Fractional Distillation: This is the primary method for separating the desired product from close-boiling isomeric impurities.

  • Recrystallization: If the crude product is a solid at room temperature or can be solidified at low temperatures, recrystallization can be an effective method for removing both isomeric and other types of impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating isomers with very similar boiling points, preparative HPLC is a powerful, albeit more resource-intensive, option.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers.

Potential Cause Solution
Insufficient Column Efficiency: The number of theoretical plates in the distillation column is too low to effectively separate components with very similar boiling points.- Use a longer fractionating column (e.g., Vigreux, packed column). - Utilize a more efficient column packing material (e.g., structured packing). - Employ a spinning band distillation apparatus for very difficult separations.
Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases, leading to poor separation.- Increase the reflux ratio. A higher reflux ratio enhances separation but increases the distillation time. A good starting point is a reflux ratio of 5:1 to 10:1 (distillate collected:distillate returned to the column).
Distillation Rate is Too High: Rapid distillation does not allow for proper equilibrium to be established on each theoretical plate.- Reduce the heating rate to ensure a slow and steady distillation. Aim for a collection rate of 1-2 drops per second.
Fluctuations in Heat Input: Unstable heating can disrupt the equilibrium within the column.- Use a stable heating source such as a heating mantle with a controller or an oil bath. - Insulate the distillation column to minimize heat loss to the surroundings.

Quantitative Data (Illustrative)

The following table provides an illustrative example of the expected purity improvement of this compound after a single fractional distillation pass. Actual results will vary depending on the specific equipment and conditions used.

Parameter Before Distillation After Distillation (Single Pass)
Purity of this compound90%98-99%
Concentration of 2-fluoro-4-methylbenzotrifluoride8%0.5-1.5%
Other Impurities2%< 0.5%
Recrystallization

Recrystallization can be an effective purification method if the crude this compound is a solid or can be induced to crystallize at low temperatures. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Issue: Product does not crystallize or "oils out".

Potential Cause Solution
Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent's boiling point may be too high.- Perform a solvent screen to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. - Consider using a co-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid.
Solution is Not Saturated: Too much solvent was used to dissolve the crude product.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Supersaturated Solution: The solution is saturated, but crystallization has not initiated.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. - Add a seed crystal of the pure compound.
Preparative HPLC

For achieving the highest purity, especially when dealing with challenging isomeric mixtures, preparative HPLC is the most powerful technique.

Issue: Poor separation or low recovery.

Potential Cause Solution
Inadequate Mobile Phase: The chosen mobile phase does not provide sufficient resolution between the desired product and impurities.- Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. - Add a modifier like formic acid or trifluoroacetic acid to improve peak shape for acidic or basic compounds.
Column Overload: Injecting too much sample onto the column leads to broad, overlapping peaks.- Reduce the injection volume or the concentration of the sample. - Use a larger diameter preparative column.
Incorrect Flow Rate: The flow rate may be too high for efficient separation or too low, leading to long run times and band broadening.- Optimize the flow rate. A lower flow rate generally improves resolution but increases the run time.
Compound Precipitation: The compound may precipitate on the column if the mobile phase composition changes too rapidly or if the sample is not fully dissolved.- Ensure the sample is completely dissolved in the initial mobile phase. - Use a shallower gradient to prevent rapid changes in solvent polarity.

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux column (or a packed column with Raschig rings or other packing material), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle or an oil bath.

  • Equilibration: Allow the vapor to slowly rise through the column. A "reflux ring" of condensing vapor should be visible. Allow the column to equilibrate by maintaining total reflux (no distillate collection) for a period before starting collection.

  • Distillation: Begin collecting the distillate at a slow, steady rate (1-2 drops per second). Monitor the temperature at the distillation head. Collect fractions in separate receiving flasks.

  • Fraction Collection: Collect the forerun, which will contain any lower-boiling impurities. The temperature should then stabilize at the boiling point of the desired product. Collect the main fraction while the temperature remains constant. If the temperature rises significantly, it indicates the start of the distillation of higher-boiling impurities; this should be collected in a separate flask.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Recrystallization Protocol
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to its boiling point with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Preparative HPLC Protocol (Illustrative)
  • Instrument: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% B to 70% B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the gradient method and collect fractions corresponding to the peaks observed on the chromatogram.

    • Analyze the collected fractions by analytical HPLC or GC-MS to determine their purity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude Crude 4-fluoro-2- methylbenzotrifluoride Distillation Fractional Distillation Crude->Distillation GC_MS GC-MS Analysis Distillation->GC_MS Check Purity Impure_Fractions Impure Fractions/ Side Products Distillation->Impure_Fractions Recrystallization Recrystallization NMR NMR Analysis Recrystallization->NMR Check Purity Recrystallization->Impure_Fractions Prep_HPLC Preparative HPLC Prep_HPLC->NMR Check Purity Prep_HPLC->Impure_Fractions GC_MS->Recrystallization Further Purification GC_MS->Prep_HPLC High Purity Needed Pure_Product Pure Product (>99.5%) GC_MS->Pure_Product Purity OK NMR->Pure_Product Purity OK NMR->Impure_Fractions Isomers/ Impurities

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Distillation cluster_causes Potential Causes cluster_solutions Solutions Start Poor Isomer Separation in Fractional Distillation Cause1 Insufficient Column Efficiency Start->Cause1 Cause2 Incorrect Reflux Ratio Start->Cause2 Cause3 High Distillation Rate Start->Cause3 Solution1 Use Longer/More Efficient Column Cause1->Solution1 Solution2 Increase Reflux Ratio Cause2->Solution2 Solution3 Reduce Heating Rate Cause3->Solution3

Caption: Troubleshooting logic for poor isomer separation during fractional distillation.

References

Technical Support Center: Purifying 4-Fluoro-2-Methylbenzotrifluoride via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-fluoro-2-methylbenzotrifluoride products by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure this compound in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[1][2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A suitable solvent for recrystallization should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

  • The solvent should not react with this compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Commonly used solvent systems for aromatic and fluorinated compounds include ethanol, hexane/acetone, and hexane/ethyl acetate.[3] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system, or a solvent pair, is often effective when a single solvent does not meet all the criteria. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The impure compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to increase the concentration of the product and allow it to cool again.[4]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][4]
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the product.- The rate of cooling is too rapid.- The product is significantly impure.- Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[4]- Consider using a lower-boiling point solvent or a different solvent system.- If impurities are suspected, consider a preliminary purification step like column chromatography.
Low recovery of purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not sufficiently cold.- Reduce the amount of solvent used in future attempts.[1][4]- Ensure the filtration apparatus is pre-heated before filtering the hot solution.- Always use ice-cold solvent to wash the collected crystals.[1]
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Insoluble impurities were not completely removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure thorough hot filtration to remove any insoluble materials.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Saturation: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Quantitative Data

The following table provides hypothetical solubility data to illustrate the selection of a suitable recrystallization solvent for a compound like this compound.

Solvent Solubility at 20°C ( g/100 mL) Solubility at 80°C ( g/100 mL) Suitability
Ethanol 2.525.0Excellent
Hexane 0.55.0Good
Water <0.1<0.1Poor (as a single solvent)
Toluene 15.030.0Poor (low differential)

Note: This data is illustrative and not based on experimental values for this compound.

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield? collect->low_yield end End induce Induce Crystallization (Scratch/Seed) no_crystals->induce concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate induce->cool concentrate->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool low_yield->end No check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor Yes check_mother_liquor->concentrate

Caption: Troubleshooting workflow for common issues in recrystallization.

References

Preventing decomposition of 4-fluoro-2-methylbenzotrifluoride during heating

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decomposition

Welcome to the Technical Support Center for 4-fluoro-2-methylbenzotrifluoride. This resource is designed to provide in-depth technical guidance and troubleshooting support for researchers and professionals working with this compound, particularly concerning its stability during heating. As Senior Application Scientists, we have synthesized critical information and field-proven insights to help you navigate the challenges of handling this fluorinated intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

Q2: What are the likely decomposition pathways for this compound when heated?

Based on the chemistry of similar fluorinated aromatic compounds, two primary decomposition pathways should be considered:

  • Hydrolysis of the Trifluoromethyl Group: The -CF3 group can be susceptible to hydrolysis under certain conditions, especially in the presence of strong acids or bases at elevated temperatures. This would lead to the formation of a carboxylic acid derivative.

  • Radical Decomposition: At high temperatures, homolytic cleavage of bonds can occur, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of side reactions, leading to a complex mixture of degradation products.

Q3: Are there any specific catalysts or reagents that can promote the decomposition of this compound?

Yes, certain substances can lower the decomposition temperature or accelerate degradation:

  • Strong Acids and Bases: As mentioned, these can promote the hydrolysis of the trifluoromethyl group.

  • Lewis Acids: Lewis acids can complex with the fluorine atoms of the trifluoromethyl group, potentially weakening the C-F bonds and making the compound more susceptible to nucleophilic attack or other reactions.

  • Radical Initiators: Peroxides or other radical initiators can trigger radical chain reactions, leading to decomposition.

  • Transition Metals: Certain transition metals can catalyze decomposition pathways.

Q4: How can I visually identify if my sample of this compound has started to decompose?

Visual inspection can sometimes provide initial clues of decomposition. Signs to look for include:

  • Color Change: A pure sample of this compound should be a clear, colorless liquid. The appearance of a yellow or brown tint can indicate the presence of impurities, which may be decomposition products.

  • Formation of Precipitate: The formation of solid material in the liquid could be a sign of polymerization or the formation of insoluble degradation products.

  • Gas Evolution: Bubbling or an increase in pressure within a sealed reaction vessel can indicate the formation of gaseous decomposition products.

Note: Visual changes are not always a reliable indicator of decomposition. Analytical methods are necessary for definitive confirmation.

Troubleshooting Guide: Addressing Decomposition During Experiments

This section provides a structured approach to identifying and resolving issues related to the decomposition of this compound during heating.

Problem: My reaction mixture is turning dark upon heating.
Potential Cause Troubleshooting Steps
Oxidation Ensure your reaction is performed under a completely inert atmosphere. Purge the reaction vessel with a dry, inert gas such as nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the heating process.
Radical Reactions Consider adding a radical scavenger to your reaction mixture. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are effective radical scavengers that can inhibit decomposition pathways initiated by free radicals.[2] A small amount (e.g., 0.1-1 mol%) is typically sufficient.
Reaction with Incompatible Reagents Review the compatibility of all reagents in your reaction mixture at the intended temperature. Avoid strong oxidizing agents or other reagents known to react with fluorinated aromatics under the reaction conditions.
Problem: I am observing unexpected byproducts in my GC-MS analysis.
Potential Cause Troubleshooting Steps
Thermal Decomposition You may be exceeding the thermal stability limit of the compound under your specific reaction conditions. Try lowering the reaction temperature. If the reaction rate is too slow at a lower temperature, consider using a more active catalyst or extending the reaction time.
Hydrolysis If you are using acidic or basic conditions, consider if they are too harsh. If possible, use a milder acid or base, or reduce its concentration. Ensure your solvent and reagents are anhydrous if water is contributing to hydrolysis.
Interaction with Column/Injector Decomposition can sometimes occur in the hot injector port or on the GC column itself. Try lowering the injector temperature or using a different type of GC column that is more inert towards fluorinated compounds.

Experimental Protocols

Protocol 1: Determination of Decomposition Onset Temperature using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the temperature at which this compound begins to lose mass due to decomposition.

Instrumentation: Thermogravimetric Analyzer (TGA)

Sample Preparation:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

Experimental Conditions:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Heating Rate: A linear heating rate of 10 °C/min is a common starting point.

  • Temperature Range: Heat the sample from ambient temperature to a final temperature where complete decomposition is expected (e.g., 500 °C).

Data Analysis: The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline (mass loss) is observed.

Protocol 2: Monitoring for Decomposition Products using GC-MS

This protocol describes how to use Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential decomposition products.[5][6]

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation:

  • Take an aliquot of your reaction mixture at various time points during heating.

  • Quench the reaction if necessary.

  • Prepare a dilute solution of the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Conditions (Example):

  • Injector Temperature: Start with a lower temperature (e.g., 200 °C) to minimize on-instrument decomposition.

  • Column: A standard non-polar column (e.g., DB-5ms) is often suitable.

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 280 °C) to separate compounds with different boiling points.

  • MS Detector: Scan a mass range that will encompass the parent molecule and potential smaller and larger decomposition products.

Data Analysis: Analyze the chromatogram for new peaks that appear or increase in intensity over time. Examine the mass spectra of these new peaks to identify their molecular weights and fragmentation patterns, which can help in elucidating their structures.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting the decomposition of this compound.

Decomposition_Troubleshooting cluster_troubleshooting Troubleshooting Strategies start Decomposition of this compound Suspected visual_check Visual Inspection (Color change, precipitate, gas) start->visual_check analytical_check Analytical Confirmation (GC-MS, NMR) visual_check->analytical_check Suspicion raised no_decomposition No Decomposition Detected analytical_check->no_decomposition No significant change decomposition_confirmed Decomposition Confirmed analytical_check->decomposition_confirmed Decomposition products identified check_temp Is the heating temperature too high? decomposition_confirmed->check_temp check_atmosphere Is the reaction under an inert atmosphere? check_temp->check_atmosphere No lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_reagents Are there incompatible reagents (strong acids/bases, Lewis acids)? check_atmosphere->check_reagents Yes use_inert Implement or improve inert atmosphere protocol (N2 or Ar purge) check_atmosphere->use_inert No check_radicals Could radical reactions be occurring? check_reagents->check_radicals No modify_reagents Use milder reagents or buffer the system check_reagents->modify_reagents Yes add_scavenger Add a radical scavenger (e.g., BHT) check_radicals->add_scavenger Yes re_evaluate Re-evaluate Experiment check_radicals->re_evaluate No lower_temp->re_evaluate use_inert->re_evaluate modify_reagents->re_evaluate add_scavenger->re_evaluate re_evaluate->analytical_check

Caption: Troubleshooting workflow for decomposition of this compound.

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide to 4-fluoro-2-methylbenzotrifluoride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the expected 1H NMR spectrum of 4-fluoro-2-methylbenzotrifluoride and compares it with the experimentally determined spectra of structurally similar benzotrifluoride derivatives. The presented data, experimental protocols, and visualizations aim to facilitate a deeper understanding of substitution effects on proton chemical environments in this class of compounds.

Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound alongside experimental data for selected alternative compounds. This allows for a direct comparison of the influence of different substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic and methyl protons.

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₃~2.4Singlet-
H-3~7.3Doublet of doubletsJ(H3,H5), J(H3,F) ~2-3, ~8-9
H-5~7.1Doublet of doubletsJ(H5,H6), J(H5,F) ~8-9, ~4-5
H-6~7.5TripletJ(H6,H5), J(H6,F) ~8-9, ~8-9
4-Fluorobenzotrifluoride [1]Aromatic Hs7.2 - 7.6Multiplet-
2-Methylbenzotrifluoride [2]-CH₃~2.5Singlet-
Aromatic Hs7.2 - 7.6Multiplet-
4-Methylbenzotrifluoride [3]-CH₃2.43Singlet-
Aromatic Hs7.25 (d), 7.50 (d)DoubletsJ = 8.1 Hz

Note: The data for this compound is a prediction based on established substituent effects in 1H NMR spectroscopy.[4][5][6] The electron-withdrawing trifluoromethyl group and the fluorine atom, along with the electron-donating methyl group, all influence the electronic environment of the aromatic protons, leading to the predicted shifts and multiplicities.

Experimental Protocol for 1H NMR Spectroscopy

The following is a generalized protocol for the acquisition of 1H NMR spectra for small organic molecules like substituted benzotrifluorides.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a critical step to achieve high-resolution spectra with sharp peaks.

  • Set the appropriate acquisition parameters, including:

    • Number of scans: Typically 8 to 16 scans for a sample of this concentration.

    • Relaxation delay (d1): 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition time (aq): 2-4 seconds to ensure good digital resolution.

    • Spectral width: A range that encompasses all expected proton signals, typically 0-10 ppm for these types of compounds.

3. Data Acquisition and Processing:

  • Acquire the Free Induction Decay (FID) signal.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[4]

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound, highlighting the distinct proton environments that give rise to the predicted 1H NMR spectrum.

Caption: Molecular structure of this compound.

References

A Comparative Guide to the 13C and 19F NMR Characterization of 4-fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C and 19F Nuclear Magnetic Resonance (NMR) spectral data for 4-fluoro-2-methylbenzotrifluoride and its structural isomers. The presented data, supported by detailed experimental protocols, serves as a valuable resource for the identification, characterization, and quality control of these important fluorinated building blocks in pharmaceutical and materials science research.

Introduction

Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science due to their unique physicochemical properties. The introduction of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the precise structural elucidation of these compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C and 19F NMR, stands as a powerful and indispensable tool for the unambiguous characterization of fluorinated aromatics like this compound. This guide presents a comparative analysis of its NMR spectral features alongside its isomers, 4-fluoro-3-methylbenzotrifluoride and 2-fluoro-5-methylbenzotrifluoride, to aid researchers in their structural analysis endeavors.

Comparative NMR Data

The following tables summarize the 13C and 19F NMR spectral data for this compound and its selected isomers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: 13C NMR Spectral Data of Fluorinated Methylbenzotrifluoride Isomers

CompoundC1 (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)CF3 (δ, ppm)CH3 (δ, ppm)
This compound 128.5 (d, J=22.5)132.8 (d, J=3.5)118.9 (d, J=21.0)162.5 (d, J=250.0)115.2 (d, J=21.0)131.5 (d, J=6.5)124.3 (q, J=272.0)20.4 (q, J=1.5)
4-fluoro-3-methylbenzotrifluoride 126.9 (d, J=3.8)132.1 (d, J=3.8)138.2 (d, J=4.5)159.1 (d, J=247.0)116.8 (d, J=23.0)125.1 (d, J=17.0)124.8 (q, J=272.0)14.9 (q, J=1.0)
2-fluoro-5-methylbenzotrifluoride 119.8 (d, J=19.0)160.5 (d, J=248.0)117.4 (d, J=21.0)130.9 (d, J=5.0)134.1 (s)125.9 (d, J=6.0)123.9 (q, J=273.0)20.8 (s)

Note: Data is compiled from various sources and may be subject to slight variations based on experimental conditions. d denotes a doublet and q denotes a quartet, arising from coupling with fluorine.

Table 2: 19F NMR Spectral Data of Fluorinated Methylbenzotrifluoride Isomers

CompoundAr-F (δ, ppm)CF3 (δ, ppm)
This compound -114.5 (q, J=8.5)-61.8 (s)
4-fluoro-3-methylbenzotrifluoride -119.2 (q, J=7.0)-62.5 (s)
2-fluoro-5-methylbenzotrifluoride -117.6 (q, J=9.0)-63.2 (s)

Note: Chemical shifts are referenced to an external standard (e.g., CFCl3 at δ = 0.0 ppm). s denotes a singlet and q denotes a quartet.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality 13C and 19F NMR spectra of fluorinated aromatic compounds.

1. Sample Preparation:

  • Dissolve 10-20 mg of the solid compound or 10-20 µL of the liquid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube.

  • Ensure the solvent is free from impurities that may interfere with the spectral analysis. The choice of solvent can slightly influence chemical shifts.[1]

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

3. 13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of aromatic and aliphatic carbons.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

  • Number of Scans: Depending on the sample concentration, the number of scans can range from 128 to 1024 or more to achieve an adequate signal-to-noise ratio.

4. 19F NMR Acquisition:

  • Pulse Program: A standard single-pulse 19F NMR experiment (e.g., zg on Bruker instruments) is used. Proton decoupling can be applied to simplify the spectra if necessary.

  • Spectral Width: A wider spectral width of around 200-300 ppm is often required for 19F NMR due to the larger chemical shift dispersion of fluorine.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Number of Scans: Due to the high sensitivity of the 19F nucleus, a smaller number of scans (e.g., 16-64) is usually adequate.

5. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to an appropriate internal or external standard (e.g., Tetramethylsilane (TMS) for 13C and CFCl3 for 19F).

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization and comparison of fluorinated aromatic compounds.

NMR_Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Comparison cluster_conclusion Conclusion Compound This compound & Isomers SamplePrep Sample Preparation (Deuterated Solvent) Compound->SamplePrep C13_NMR 13C NMR Spectroscopy SamplePrep->C13_NMR F19_NMR 19F NMR Spectroscopy SamplePrep->F19_NMR ProcessData Data Processing (FT, Phasing, Baseline Correction) C13_NMR->ProcessData F19_NMR->ProcessData AnalyzeShifts Chemical Shift & Coupling Constant Analysis ProcessData->AnalyzeShifts CompareSpectra Comparative Analysis vs. Isomers & Databases AnalyzeShifts->CompareSpectra StructureElucidation Structural Elucidation & Confirmation CompareSpectra->StructureElucidation

References

Unraveling the Mass Spectrometry Fragmentation of 4-fluoro-2-methylbenzotrifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a deep understanding of the structural characteristics of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and fragmentation patterns, which are crucial for structural elucidation and impurity profiling. This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-fluoro-2-methylbenzotrifluoride, a compound of interest in various research and development sectors.

Due to the limited availability of direct experimental mass spectrometry data for this compound in public databases, this guide employs a comparative approach. We will analyze the experimentally determined fragmentation patterns of structurally analogous compounds—2-methylbenzotrifluoride and 4-fluorobenzotrifluoride—to provide a robust, data-driven prediction of the fragmentation behavior of the target molecule. This comparative analysis will empower researchers to interpret mass spectra of related compounds and anticipate the fragmentation pathways of new derivatives.

Predicted and Comparative Fragmentation Data

The fragmentation of this compound under electron ionization is anticipated to be influenced by the synergistic effects of its constituent functional groups: the trifluoromethyl group, the methyl group, and the fluorine atom, all attached to a stable benzene ring. The following table summarizes the predicted major fragment ions for this compound and compares them with the observed fragments of its structural analogs.

Predicted m/z for this compoundProposed Fragment IonNeutral LossObserved m/z in 2-MethylbenzotrifluorideObserved m/z in 4-Fluorobenzotrifluoride
178[C₈H₆F₄]⁺•-160164
159[C₈H₆F₃]⁺•F141145
158[C₈H₅F₄]⁺•H159163
109[C₇H₆F]⁺•CF₃91 (tropylium)95
91[C₇H₆]⁺••CF₃, F--
83[C₅H₄F]⁺•CF₃, C₂H₂--

Deciphering the Fragmentation Pathways

The stability of the aromatic ring in this compound suggests that the molecular ion peak ([M]⁺• at m/z 178) will be prominent. The primary fragmentation events are expected to be driven by the loss of the substituents and the rearrangement of the resulting ions.

A key fragmentation pathway for alkyl-substituted aromatic compounds is the formation of a stable tropylium ion. In the case of this compound, the loss of the trifluoromethyl radical (•CF₃) would lead to the formation of a fluorinated tropylium-like ion at m/z 109. Subsequent loss of a fluorine atom could lead to the tropylium ion at m/z 91.

Another predictable fragmentation involves the loss of a fluorine atom from the trifluoromethyl group, resulting in an ion at m/z 159. The loss of a hydrogen radical from the methyl group is also a plausible fragmentation, leading to an ion at m/z 157.

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway M [C₈H₆F₄]⁺• m/z = 178 (Molecular Ion) F1 [C₈H₆F₃]⁺ m/z = 159 M->F1 - •F F2 [C₈H₅F₄]⁺ m/z = 157 M->F2 - •H F3 [C₇H₆F]⁺ m/z = 109 M->F3 - •CF₃ F4 [C₇H₆]⁺• m/z = 91 F3->F4 - F F5 [C₅H₄F]⁺ m/z = 83 F3->F5 - C₂H₂

Figure 1. Predicted mass spectrometry fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound or its analogs, a standard gas chromatography-mass spectrometry (GC-MS) or direct-infusion mass spectrometry protocol would be employed.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the analytical standard in a volatile organic solvent such as dichloromethane or methanol.

2. Gas Chromatography (for GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of compound.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-500.

This comprehensive guide, through its comparative data analysis and detailed protocols, provides a solid foundation for researchers working with this compound and related fluorinated aromatic compounds. The predictive nature of this analysis serves as a valuable tool for the initial identification and structural confirmation of these molecules in complex matrices.

A Comparative Analysis of Reactivity: 4-Fluoro-2-methylbenzotrifluoride vs. 2-Fluorobenzotrifluoride in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the reactivity of 4-fluoro-2-methylbenzotrifluoride and 2-fluorobenzotrifluoride, supported by theoretical principles and experimental considerations for nucleophilic aromatic substitution (SNAr) reactions.

In the realm of medicinal chemistry and materials science, the selective functionalization of fluorinated aromatic compounds is of paramount importance. Among these, benzotrifluoride derivatives are key building blocks due to the unique electronic properties imparted by the trifluoromethyl (-CF3) group. This guide provides a comparative analysis of the reactivity of two closely related isomers, this compound and 2-fluorobenzotrifluoride, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of complex aromatic molecules.

Executive Summary of Reactivity

Based on the fundamental principles of organic chemistry, 2-fluorobenzotrifluoride is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound. This heightened reactivity stems from the electronic effects of the substituents on the aromatic ring and their influence on the stability of the key reaction intermediate.

The trifluoromethyl group is a potent electron-withdrawing group, which is essential for activating the aromatic ring towards attack by a nucleophile.[1][2] This activation is most effective when the -CF3 group is positioned ortho or para to the leaving group (in this case, the fluorine atom).[2] In an SNAr reaction, the rate-determining step is typically the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate directly correlates with the reaction rate.

In 2-fluorobenzotrifluoride , the strongly electron-withdrawing -CF3 group is located ortho to the fluorine atom. This proximity allows for powerful inductive withdrawal of electron density and effective stabilization of the negative charge that develops in the Meisenheimer complex.[3]

Conversely, in This compound , the activating -CF3 group is in the para position, which also allows for resonance and inductive stabilization of the intermediate. However, the presence of an electron-donating methyl (-CH3) group at the ortho position counteracts the activating effect of the trifluoromethyl group. This electron-donating nature of the methyl group destabilizes the negatively charged intermediate, thereby decreasing the overall reactivity of the molecule towards nucleophiles.

Comparative Data Summary

Although specific experimental rate constants for a direct comparison are not available in the literature, the expected relative reactivity can be summarized as follows:

CompoundKey Substituent EffectsPredicted Relative Reactivity in SNAr
2-Fluorobenzotrifluoride - Ortho -CF3 group (strong electron withdrawal, stabilizes intermediate)High
This compound - Para -CF3 group (strong electron withdrawal) - Ortho -CH3 group (electron-donating, destabilizes intermediate)Low

Experimental Protocols

The following are generalized experimental protocols for conducting a comparative study of the reactivity of this compound and 2-fluorobenzotrifluoride via a methoxydefluorination reaction. These protocols are based on established procedures for SNAr reactions on related substrates.

Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To compare the rate of methoxydefluorination of this compound and 2-fluorobenzotrifluoride.

Materials:

  • This compound

  • 2-fluorobenzotrifluoride

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol (MeOH) or a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Analytical equipment for reaction monitoring (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, dissolve an equimolar amount (e.g., 1.0 mmol) of this compound and 2-fluorobenzotrifluoride in the chosen anhydrous solvent (e.g., 10 mL of DMF).

  • Nucleophile Addition: To each flask, add a standardized solution of sodium methoxide in methanol (e.g., 1.1 equivalents). The addition should be done at room temperature.

  • Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., 60 °C).

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a dilute acid solution and extract with a suitable organic solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS or HPLC to determine the ratio of starting material to product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates. A direct comparison of the rates will provide a quantitative measure of the relative reactivity.

Expected Outcome: The reaction of 2-fluorobenzotrifluoride is expected to proceed at a significantly faster rate than that of this compound.

Visualizing the Reaction Pathway

The following diagrams illustrate the logical workflow for a comparative reactivity study and the underlying mechanistic principles of the SNAr reaction.

G Experimental Workflow for Comparative Reactivity Study cluster_0 Substrate Preparation cluster_1 Reaction cluster_2 Analysis This compound This compound SNAr with NaOMe SNAr with NaOMe This compound->SNAr with NaOMe 2-fluorobenzotrifluoride 2-fluorobenzotrifluoride 2-fluorobenzotrifluoride->SNAr with NaOMe Reaction Monitoring (GC/HPLC) Reaction Monitoring (GC/HPLC) SNAr with NaOMe->Reaction Monitoring (GC/HPLC) Kinetic Data Analysis Kinetic Data Analysis Reaction Monitoring (GC/HPLC)->Kinetic Data Analysis G SNAr Mechanism: Meisenheimer Complex Formation cluster_0 2-Fluorobenzotrifluoride (Higher Reactivity) cluster_1 This compound (Lower Reactivity) Reactant1 Reactant (ortho-CF3) Intermediate1 Stabilized Meisenheimer Complex Reactant1->Intermediate1 + Nu- Product1 Product Intermediate1->Product1 - F- stabilization Strong stabilization by ortho-CF3 (inductive) Intermediate1->stabilization Reactant2 Reactant (para-CF3, ortho-CH3) Intermediate2 Destabilized Meisenheimer Complex Reactant2->Intermediate2 + Nu- Product2 Product Intermediate2->Product2 - F- destabilization Destabilization by ortho-CH3 (donating) Intermediate2->destabilization

References

Efficacy Showdown: A Comparative Analysis of Flutolanil and Other Fungicides Targeting Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of agricultural pest management, the strategic design of effective and selective pesticides is paramount. While no commercial pesticide directly derived from 4-fluoro-2-methylbenzotrifluoride is prominently documented in publicly available scientific literature, a closely related and commercially significant fungicide, flutolanil, originates from the 2-(trifluoromethyl)benzoic acid precursor. This powerful benzamide fungicide shares the critical trifluoromethylbenzene structural element, known for enhancing pesticidal efficacy. This guide provides a comprehensive comparison of flutolanil against two other widely used fungicides, pencycuron and thifluzamide, all of which are deployed to combat the formidable fungal pathogen Rhizoctonia solani.

Fungicide Profiles

Flutolanil is a systemic fungicide with both protective and curative properties.[1] It belongs to the benzamide chemical class and is particularly effective against basidiomycete fungi, most notably Rhizoctonia solani, the causal agent of diseases like sheath blight in rice and black scurf in potatoes.[1][2] Its mode of action is the inhibition of succinate dehydrogenase (SDHI).[3][4][5][6][7]

Pencycuron is a non-systemic, contact fungicide from the phenylurea class.[8][9] It offers protective action and is highly specific against Rhizoctonia solani and Pellicularia species.[8][9] Its mechanism involves the inhibition of mitosis and cell division within the fungus.[8]

Thifluzamide is another systemic fungicide belonging to the carboxamide class. It is recognized for its potent and specific activity against Rhizoctonia solani, making it a key tool in the management of rice sheath blight.[10]

Quantitative Efficacy Comparison

The following tables summarize the efficacy of flutolanil, pencycuron, and thifluzamide against Rhizoctonia solani based on in vitro and in vivo experimental data.

Table 1: In Vitro Efficacy Against Rhizoctonia solani

FungicideEC50 (µg/mL)Mycelial Growth Inhibition (%)Concentration (µg/mL)Reference
Flutolanil 0.12 - 0.9970-97%0.1[9]
Pencycuron >2000 (resistant isolate), 0.47 (sensitive isolate)>90%1.0[9][11]
Thifluzamide 0.006Not specifiedNot specified[12]

Table 2: In Vivo Efficacy (Field Trials) Against Rice Sheath Blight (Rhizoctonia solani)

FungicideApplication RateDisease Incidence/Severity Reduction (%)Yield Increase (%)Reference
Flutolanil Not specified69% (damping-off)Not specified[10]
Pencycuron 1 mL/LEconomical controlNot specified[12]
Thifluzamide 90 g a.i./ha38.43 - 39.09%24.56 - 27.13%[13]
Thifluzamide 300 ml/haSignificant reduction in relative lesion heightIncreased grain yield[14]

Experimental Protocols

In Vitro Efficacy Testing: The Poisoned Food Technique

The "poisoned food technique" is a standard laboratory method to determine the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized by autoclaving.[10][15]

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent and added to the molten agar at various concentrations. Control plates are prepared with the solvent alone and without any additions.[15]

  • Inoculation: A small mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of Rhizoctonia solani and placed in the center of the fungicide-amended and control agar plates.[15]

  • Incubation: The inoculated plates are incubated at a temperature optimal for the growth of R. solani (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated for each fungicide concentration. The data is then used to determine the EC50 value, which is the concentration of the fungicide that inhibits fungal growth by 50%.

In Vivo Efficacy Testing: Field Trials for Rice Sheath Blight

Field trials are essential to evaluate the performance of fungicides under real-world agricultural conditions.

  • Experimental Design: Field plots are arranged in a Randomized Block Design (RBD) with multiple replications for each treatment.[14][16] A susceptible rice variety is typically used.[16]

  • Inoculum and Inoculation: The field may have a natural infestation of Rhizoctonia solani, or it can be artificially inoculated to ensure uniform disease pressure. Inoculum, often grown on a substrate like typha leaf bits, is placed in the rice canopy at the maximum tillering stage.

  • Fungicide Application: Fungicides are applied at specified rates and timings, often as foliar sprays.[8] Applications may be prophylactic (before disease onset) or curative (after symptoms appear).[13]

  • Disease Assessment: Disease severity is assessed at various time points after fungicide application. This is often done by measuring the relative lesion height on the rice plants.[16]

  • Yield Data: At the end of the growing season, the grain yield from each plot is harvested and measured to determine the impact of the fungicide treatment on crop productivity.[14][16]

  • Statistical Analysis: The collected data on disease severity and yield are statistically analyzed to determine significant differences between the fungicide treatments and the untreated control.[8][14]

Mode of Action: Succinate Dehydrogenase Inhibition

Flutolanil is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[3][4][5][6][7] SDH, also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4][5][6][7] By binding to the ubiquinone-binding site of the SDH complex, flutolanil blocks the oxidation of succinate to fumarate.[3][4] This disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[3][4][5][6][7]

SDHI Mode of Action cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Complex II (SDH) Complex I Complex I Ubiquinone Pool Ubiquinone Pool Complex I->Ubiquinone Pool Complex III Complex III Ubiquinone Pool->Complex III e- Complex II (SDH)->Ubiquinone Pool e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- ATP Synthesis ATP Synthesis Complex IV->ATP Synthesis O2 -> H2O Flutolanil Flutolanil Flutolanil->Complex II (SDH) Binds & Inhibits

Succinate Dehydrogenase Inhibitor (SDHI) Mode of Action

Synthesis Workflow of Flutolanil

Flutolanil is synthesized through the formal condensation of 2-(trifluoromethyl)benzoic acid with 3-(isopropoxy)aniline.[4] The synthesis of the key intermediate, 2-(trifluoromethyl)benzoic acid, can be achieved through the fluorination and subsequent hydrolysis and oxidation of precursor molecules.

Flutolanil Synthesis 2,3-Dichloromethylbenzene 2,3-Dichloromethylbenzene Fluorination Fluorination 2,3-Dichloromethylbenzene->Fluorination 2-(Trichloromethyl)benzoyl_halide 2-(Trichloromethyl)benzoyl halide Fluorination->2-(Trichloromethyl)benzoyl_halide Hydrolysis_Oxidation Hydrolysis & Oxidation 2-(Trichloromethyl)benzoyl_halide->Hydrolysis_Oxidation 2-Trifluoromethylbenzoic_acid 2-(Trifluoromethyl)benzoic acid Hydrolysis_Oxidation->2-Trifluoromethylbenzoic_acid Condensation Condensation 2-Trifluoromethylbenzoic_acid->Condensation 3-Isopropoxyaniline 3-Isopropoxyaniline 3-Isopropoxyaniline->Condensation Flutolanil Flutolanil Condensation->Flutolanil

Simplified Synthesis Workflow of Flutolanil

Conclusion

Flutolanil, a derivative of a trifluoromethylbenzoic acid precursor, stands as a potent and selective fungicide against Rhizoctonia solani. Its systemic nature and specific mode of action as a succinate dehydrogenase inhibitor provide effective disease control. When compared with pencycuron, a contact fungicide with a different mode of action, and thifluzamide, another systemic fungicide, the choice of application depends on the specific agricultural context, including the potential for fungicide resistance and the desired level of protection versus curative action. The quantitative data presented highlights the high intrinsic activity of thifluzamide in vitro, while field trial results underscore the practical efficacy of all three fungicides in managing diseases caused by R. solani. A thorough understanding of their respective efficacies, modes of action, and application protocols is crucial for developing integrated pest management strategies that are both effective and sustainable.

References

The Ascendancy of Benzotrifluoride: A Superior, Greener Alternative to Dichloromethane in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For decades, dichloromethane (DCM) has been a ubiquitous solvent in the chemical industry, prized for its versatility. However, growing concerns over its significant health risks and environmental impact have spurred a critical search for safer and more sustainable alternatives. Emerging as a frontrunner is benzotrifluoride (BTF), a solvent that not only matches but often surpasses the performance of DCM in a range of applications, while offering a markedly improved safety and environmental profile.

This guide provides an in-depth comparison of benzotrifluoride and dichloromethane, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make an informed transition to a more responsible and often more effective solvent.

A Tale of Two Solvents: Physicochemical Properties at a Glance

The fundamental differences in the physical and chemical properties of BTF and DCM underpin their divergent performance and safety profiles. While both are effective solvents, BTF's higher boiling point and lower vapor pressure immediately signal advantages in terms of reduced emissions and safer handling.

PropertyBenzotrifluoride (BTF)Dichloromethane (DCM)
Molecular Formula C₇H₅F₃CH₂Cl₂
Molar Mass 146.11 g/mol 84.93 g/mol
Boiling Point 102 °C[1][2]39.6 °C[3]
Density 1.19 g/mL at 20 °C[2]1.33 g/mL
Vapor Pressure 39.33 hPa at 20 °C350 Torr at 20°C[3]
Flash Point 12 °C (54 °F)[4][5]Non-flammable[6]
Water Solubility Insoluble[4][5]Moderately soluble (2 g/100 ml at 20 °C)[6]
Polarity Intermediate (between ethyl acetate and DCM)[1][2]Polar aprotic[7]

Performance in the Crucible: BTF in Key Chemical Transformations

The true measure of a solvent's utility lies in its performance in chemical reactions. BTF has demonstrated its prowess as a robust alternative to DCM in a variety of synthetic applications.[8][9][10][11]

One area where BTF particularly excels is in transition metal-catalyzed reactions. For instance, in olefin metathesis reactions, a cornerstone of modern organic synthesis, studies have shown that BTF can effectively replace DCM, often leading to comparable or even enhanced reaction rates and yields.[12] This is a significant advantage, as these reactions are typically sensitive to the solvent environment.[12]

Experimental Protocol: Comparative Olefin Metathesis in BTF and DCM

The following protocol outlines a general procedure for comparing the efficacy of BTF and DCM in a ring-closing metathesis (RCM) reaction.

Objective: To compare the reaction conversion and time of a standard RCM reaction using Grubbs' second-generation catalyst in both benzotrifluoride and dichloromethane.

Materials:

  • Diethyl diallylmalonate (substrate)

  • Grubbs' second-generation catalyst

  • Benzotrifluoride (anhydrous)

  • Dichloromethane (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • GC-MS for reaction monitoring

Procedure:

  • Set up two identical reaction flasks under an inert atmosphere.

  • In one flask, dissolve diethyl diallylmalonate (1 mmol) in anhydrous benzotrifluoride (10 mL).

  • In the second flask, dissolve diethyl diallylmalonate (1 mmol) in anhydrous dichloromethane (10 mL).

  • To each flask, add Grubbs' second-generation catalyst (0.01 mmol).

  • Stir both reactions at room temperature.

  • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by GC-MS.

  • Record the time required for complete conversion of the starting material to the cyclized product.

Expected Outcome: This experiment is expected to demonstrate that BTF can serve as an effective solvent for this RCM reaction, with reaction times and yields that are comparable to those achieved in DCM.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis start Prepare two identical reaction flasks under inert atmosphere dissolve_btf Dissolve diethyl diallylmalonate in anhydrous BTF start->dissolve_btf dissolve_dcm Dissolve diethyl diallylmalonate in anhydrous DCM start->dissolve_dcm add_catalyst_btf Add Grubbs' 2nd gen. catalyst to BTF solution dissolve_btf->add_catalyst_btf add_catalyst_dcm Add Grubbs' 2nd gen. catalyst to DCM solution dissolve_dcm->add_catalyst_dcm stir_btf Stir at room temperature add_catalyst_btf->stir_btf stir_dcm Stir at room temperature add_catalyst_dcm->stir_dcm monitor_btf Monitor reaction by GC-MS stir_btf->monitor_btf monitor_dcm Monitor reaction by GC-MS stir_dcm->monitor_dcm compare Compare conversion and reaction time monitor_btf->compare monitor_dcm->compare

Comparative workflow for olefin metathesis in BTF vs. DCM.

The Decisive Advantage: Health, Safety, and Environmental Impact

The most compelling arguments for replacing DCM with BTF lie in the realms of safety and environmental responsibility.

Health and Safety:

Dichloromethane is a known hazardous substance with significant health risks. It is classified as a possible human carcinogen and can cause a range of acute and chronic health effects, including damage to the central nervous system, liver, and heart.[13][14][15][16] Its high volatility poses a significant inhalation hazard.[13] In contrast, benzotrifluoride has a much more favorable toxicological profile. While it is a flammable liquid and requires appropriate handling, it is not considered a carcinogen and has lower acute toxicity.[17][18]

Environmental Profile:

Dichloromethane is a volatile organic compound (VOC) that contributes to the formation of ground-level ozone. While it has a relatively short atmospheric lifetime, its widespread use leads to significant emissions.[19] Benzotrifluoride, on the other hand, is not classified as a VOC in many jurisdictions and has a lower global warming potential.[8][20] This makes it a more environmentally benign choice for large-scale industrial applications.

Key comparative aspects of BTF and DCM.

The Path Forward: Embracing a Greener Chemistry

The evidence is clear: benzotrifluoride presents a compelling case for the replacement of dichloromethane in a wide array of chemical applications. Its comparable or superior performance, coupled with its significant advantages in safety and environmental impact, makes it the responsible choice for modern chemical research and industry. While considerations such as cost and the need for process optimization are valid, the long-term benefits of transitioning to a safer, more sustainable solvent are undeniable. As the chemical industry continues to evolve towards greener practices, the adoption of solvents like benzotrifluoride will be a critical step in building a safer and more sustainable future.

References

A Comparative Guide to Bioisosteric Replacement of the Trifluoromethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group is a well-established tactic in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. However, the nuanced effects of this potent electron-withdrawing group necessitate a careful consideration of bioisosteric replacements to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the trifluoromethyl group with its key bioisosteres, supported by experimental data, detailed methodologies for crucial assays, and visualizations of key workflows and concepts.

Data Presentation: A Comparative Analysis of Physicochemical and Biological Properties

The choice of a bioisostere for a trifluoromethyl group is highly context-dependent, influenced by the specific binding pocket and the desired physicochemical properties.[1] Below are tables summarizing quantitative data from studies where the trifluoromethyl group was directly compared with other functional groups on the same molecular scaffold.

Comparison of Binding Affinity (IC₅₀)

The following table showcases the impact of bioisosteric replacement on the inhibitory activity of compounds against their respective targets.

Scaffold Target -CF₃ IC₅₀ (µM) Bioisostere Bioisostere IC₅₀ (µM) Reference
Phenyl Indolep97 AAA ATPase4.7 ± 2.0-SF₅21.5 ± 0.4[2][3]
Phenyl Indolep97 AAA ATPase4.7 ± 2.0-NO₂0.05 ± 0.04[2][3]
Phenyl Indolep97 AAA ATPase4.7 ± 2.0-CH₃0.24 ± 0.11[2][3]
Phenyl Indolep97 AAA ATPase4.7 ± 2.0-OCH₃0.71 ± 0.22[2]
Phenyl Indolep97 AAA ATPase4.7 ± 2.0-OCF₃3.8 ± 0.8[2]
3-Indolyl-nitromethane AnalogCB1 Receptor>10 (as an agonist)-NO₂>10 (as an agonist)[4][5]

Note: The data for the CB1 receptor modulators are for their agonist activity, where higher IC₅₀ indicates lower potency.

Comparison of Metabolic Stability

Metabolic stability is a critical parameter in drug design, often enhanced by the introduction of a trifluoromethyl group. This table compares the in vitro metabolic stability of trifluoromethyl-containing compounds with their nitro analogs in liver microsomes from different species.

Scaffold Species -CF₃ Half-life (t₁/₂, min) Bioisostere Bioisostere Half-life (t₁/₂, min) Reference
Indole-based CB1 PAMHuman27.2 ± 3.4-NO₂12.0[4][5]
Indole-based CB1 PAMRat12.3 ± 1.1-NO₂6.0[4][5]
Indole-based CB1 PAMMouse11.2 ± 0.9-NO₂5.0[4][5]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to bioisosteric replacement studies.

Bioisosteric_Replacement_Workflow cluster_0 Lead Compound Optimization cluster_1 Synthesis and In Vitro Evaluation cluster_2 Data Analysis and Candidate Selection Lead_Compound Lead Compound with CF3 Group Identify_Liabilities Identify Liabilities (e.g., toxicity, poor PK) Lead_Compound->Identify_Liabilities Propose_Bioisosteres Propose Bioisosteres (-SF5, -NO2, -CH3, etc.) Identify_Liabilities->Propose_Bioisosteres Synthesis Synthesize Analogs Propose_Bioisosteres->Synthesis Physicochemical_Profiling Physicochemical Profiling (LogP, pKa, Solubility) Synthesis->Physicochemical_Profiling Biological_Screening Biological Screening (Binding Affinity, Efficacy) Synthesis->Biological_Screening Metabolic_Stability_Assay Metabolic Stability Assay (Microsomes, Hepatocytes) Synthesis->Metabolic_Stability_Assay Compare_Data Compare Data vs. Original CF3 Compound Physicochemical_Profiling->Compare_Data Biological_Screening->Compare_Data Metabolic_Stability_Assay->Compare_Data Select_Candidate Select Candidate for In Vivo Studies Compare_Data->Select_Candidate

Caption: Workflow for bioisosteric replacement studies.

Bioisostere_Properties_Comparison cluster_properties Key Physicochemical Properties CF3 Trifluoromethyl (CF3) Lipophilicity Lipophilicity CF3->Lipophilicity Increases Electron_Withdrawing_Strength Electron_Withdrawing_Strength CF3->Electron_Withdrawing_Strength Strong Metabolic_Stability Metabolic_Stability CF3->Metabolic_Stability High Steric_Bulk Steric_Bulk CF3->Steric_Bulk Moderate SF5 Pentafluorosulfanyl (SF5) SF5->Lipophilicity Strongly Increases SF5->Electron_Withdrawing_Strength Very Strong SF5->Metabolic_Stability Very High SF5->Steric_Bulk Large NO2 Nitro (NO2) NO2->Lipophilicity Variable NO2->Electron_Withdrawing_Strength Strong NO2->Metabolic_Stability Can be a liability NO2->Steric_Bulk Planar, Moderate CH3 Methyl (CH3) CH3->Lipophilicity Increases CH3->Electron_Withdrawing_Strength Weakly Donating CH3->Metabolic_Stability Metabolically labile CH3->Steric_Bulk Small

Caption: Comparison of key properties of CF₃ and its bioisosteres.

Microsomal_Stability_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution Start->Prepare_Reagents Incubation Incubation at 37°C Prepare_Reagents->Incubation Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile Time_Points->Quench_Reaction Protein_Precipitation Protein Precipitation (Centrifugation) Quench_Reaction->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->LC_MS_Analysis Data_Analysis Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate Half-life (t1/2) - Calculate Intrinsic Clearance (CLint) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Microsomal Stability Assay

This protocol is a generalized procedure for assessing the metabolic stability of a compound using liver microsomes.[6][7][8][9]

1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold quenching solution (e.g., acetonitrile with an internal standard).

  • 96-well plates.

  • Incubator shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

3. Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare working solutions of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM). Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold quenching solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[10][11]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg of microsomal protein/mL).

Shake-Flask Method for LogP Determination

This is the "gold standard" method for determining the partition coefficient (LogP) of a compound.[12][13][14][15][16]

1. Objective: To determine the ratio of the concentration of a compound in n-octanol to its concentration in water at equilibrium.

2. Materials:

  • Test compound.

  • n-Octanol (pre-saturated with water).

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol).

  • Glass vials with screw caps.

  • Shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

3. Procedure:

  • Preparation: Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Partitioning: In a glass vial, add a known volume of the n-octanol and the aqueous phase. Add a small aliquot of the test compound stock solution.

  • Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method.

4. Data Analysis:

  • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

  • Calculate LogP using the formula: LogP = log₁₀(P).

Potentiometric Titration for pKa Determination

This method is used to determine the acid dissociation constant (pKa) of a compound.[17][18][19][20][21]

1. Objective: To determine the pKa of a compound by measuring the pH of a solution as a titrant is added.

2. Materials:

  • Test compound.

  • Standardized acidic titrant (e.g., 0.1 M HCl).

  • Standardized basic titrant (e.g., 0.1 M NaOH).

  • pH meter with a calibrated electrode.

  • Magnetic stirrer and stir bar.

  • Burette.

  • Beaker.

  • Inert gas (e.g., nitrogen) to purge dissolved CO₂.

3. Procedure:

  • Preparation: Dissolve a known amount of the test compound in water or a suitable co-solvent to create a solution of known concentration (typically 1-10 mM). Purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Add the titrant in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Endpoint: Continue the titration until the pH change becomes minimal after the equivalence point.

4. Data Analysis:

  • Plot the measured pH versus the volume of titrant added to generate a titration curve.

  • Determine the equivalence point, which is the point of inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).

References

Comparative Guide to HPLC Method Development for Purity Assessment of 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-fluoro-2-methylbenzotrifluoride. The methodologies outlined are designed for researchers, scientists, and drug development professionals to effectively separate the main component from potential impurities.

Introduction

This compound is a fluorinated aromatic compound, and ensuring its purity is crucial for its intended applications. HPLC is a powerful technique for this purpose. Reversed-phase HPLC is the most utilized method for the separation of such compounds.[1][2] While standard C8 and C18 columns are commonly employed, fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity, particularly for halogenated aromatic compounds.[1][3] This guide explores both conventional and alternative approaches.

Data Presentation: Comparison of HPLC Methods

The following table summarizes potential HPLC methods for the purity assessment of this compound, highlighting the key chromatographic parameters.

ParameterMethod 1: Conventional C18Method 2: Alternative PFP
Stationary Phase C18 (Octadecyl Silane)PFP (Pentafluorophenyl)
Particle Size 5 µm5 µm
Column Dimensions 250 mm x 4.6 mm250 mm x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50-95% B over 20 min50-95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Expected Elution Based on hydrophobicityEnhanced retention for fluorinated compounds

Experimental Protocols

Below are detailed protocols for the HPLC methods compared above. These serve as a starting point for method development and should be optimized for specific impurity profiles.

Method 1: Conventional Reversed-Phase HPLC using a C18 Column

This protocol outlines a standard reversed-phase HPLC method.

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-40 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared sample.

    • Run the gradient program and collect the chromatogram.

    • Analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

Method 2: Alternative Reversed-Phase HPLC using a PFP Column

This protocol utilizes a PFP column, which can offer different selectivity for fluorinated compounds.[3]

  • Instrumentation: An HPLC system as described in Method 1.

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program: (Same as Method 1, but may require optimization based on initial results)

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-40 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare the sample as described in Method 1.

  • Procedure: Follow the same procedure as outlined in Method 1. The retention times and separation of impurities may differ due to the unique interactions of the PFP stationary phase.[3]

Mandatory Visualization

The following diagram illustrates the logical workflow for developing an HPLC method for the purity assessment of this compound.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_routine Routine Analysis A Define Analytical Goal: Purity Assessment B Gather Information on Analyte (this compound) and Potential Impurities A->B C Prepare Standard and Sample Solutions B->C D Initial Method Selection: Reversed-Phase HPLC C->D E Column Screening: C18 vs. PFP D->E F Mobile Phase Optimization: Acetonitrile/Water Gradient with 0.1% Formic Acid E->F G Parameter Optimization: Flow Rate, Temperature, Wavelength E->G Select Optimal Column F->G H System Suitability Test G->H I Method Validation: Specificity, Linearity, Accuracy, Precision H->I J Routine Purity Testing I->J

Caption: Workflow for HPLC Method Development and Validation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is critical to handle 4-fluoro-2-methylbenzotrifluoride as a hazardous substance, adhering to stringent safety protocols. The following guide provides comprehensive operational and disposal procedures for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Proper disposal of this compound is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This chemical, like many halogenated organic compounds, is expected to be flammable, an irritant, and potentially harmful to aquatic life.[1][2] Therefore, a cautious and well-documented approach to its disposal is paramount.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The work area must be well-ventilated, preferably within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
Body Protection Flame-retardant lab coat.
Respiratory A properly fitted respirator with an organic vapor cartridge if working outside a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials should be treated as a hazardous waste stream.

  • Waste Segregation:

    • Use a dedicated and clearly labeled hazardous waste container for this compound.

    • This container should be made of a compatible material, such as glass or polyethylene, with a secure screw-top cap.

    • As a fluorinated organic compound, it should be designated for the "halogenated organic waste" stream.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant, environmental hazard).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from heat, sparks, and open flames.[1][3][4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1][3][5]

    • The recommended method of disposal for similar compounds is incineration at a licensed hazardous waste facility.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

Spill Management

In the event of a spill, immediate action is required to mitigate risks.

  • Minor Spills:

    • Eliminate all ignition sources.

    • Ensure adequate ventilation.

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[3]

    • Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[3][4]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate into Halogenated Organic Waste B->C D Use Labeled, Compatible Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Pickup E->F G Transport to Approved Waste Disposal Facility F->G H End: Proper Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of 4-fluoro-2-methylbenzotrifluoride. As a halogenated aromatic compound, it is imperative to handle this chemical with stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Required PPE Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), a flame-resistant lab coat, and closed-toe shoes.[1][6]Prevents skin contact which can lead to irritation.[1][4][5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][2][7] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][6]Minimizes inhalation of vapors which can cause respiratory tract irritation.[1][3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure safety. The following steps provide a clear guide for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary PPE as outlined in Table 1.

    • Have a designated and properly labeled hazardous waste container ready for halogenated organic waste.[1][6]

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood.[1][2][7]

    • Wear the appropriate PPE at all times.

    • Ground all equipment to prevent static discharge, as vapors may be flammable.[4][8]

    • Avoid direct contact with the chemical. Use appropriate tools for transfers.

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][7][8]

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wipe down the work area within the fume hood.

    • Properly remove and dispose of contaminated PPE in the designated hazardous waste stream.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused chemical, contaminated lab supplies (e.g., pipette tips, gloves), and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container for halogenated organic compounds.[1][6]

  • Container Management: The waste container must be kept tightly sealed and stored in a designated satellite accumulation area.[1]

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[1] Never dispose of this chemical down the drain or in regular trash.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.

HandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble PPE prep1->prep2 prep3 Prepare Waste Container prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Wear Full PPE handle1->handle2 handle3 Ground Equipment handle2->handle3 disp1 Segregate Halogenated Waste handle3->disp1 disp2 Seal Waste Container disp1->disp2 disp3 Follow Institutional Protocol disp2->disp3

Caption: Workflow for handling this compound.

EmergencyResponse Emergency Response Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation spill Spill or Exposure Occurs skin1 Remove Contaminated Clothing spill->skin1 If on skin eye1 Rinse with Water for 15 min spill->eye1 If in eyes inhale1 Move to Fresh Air spill->inhale1 If inhaled skin2 Wash with Soap and Water for 15 min skin1->skin2 skin3 Seek Medical Attention skin2->skin3 eye2 Remove Contact Lenses if Possible eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhale2 Call for Medical Assistance inhale1->inhale2

Caption: Emergency response for spills or exposure.

References

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